Brevianamide M
Description
This compound has been reported in Aspergillus versicolor with data available.
Properties
Molecular Formula |
C18H15N3O3 |
|---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
(1S,4S)-4-benzyl-1-hydroxy-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione |
InChI |
InChI=1S/C18H15N3O3/c22-16-14(10-11-6-2-1-3-7-11)21-15(17(23)20-16)19-13-9-5-4-8-12(13)18(21)24/h1-9,14,17,23H,10H2,(H,20,22)/t14-,17-/m0/s1 |
InChI Key |
QUNZIYMNPBSOEB-YOEHRIQHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Brevianamide M: A Technical Guide to Its Discovery and Isolation from Penicillium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Brevianamide (B1173143) M, a member of the complex family of indole (B1671886) alkaloids produced by Penicillium species. While the brevianamides, particularly A and B, have been the subject of study since their initial discovery in Penicillium brevicompactum, specific detailed protocols for the isolation of Brevianamide M are not extensively documented in publicly available scientific literature. This guide, therefore, synthesizes established methodologies for the isolation of related brevianamides to present a robust, representative protocol for obtaining this compound. It covers the fermentation of the source organism, extraction of metabolites, and chromatographic purification, supplemented with quantitative data tables and process diagrams to facilitate understanding and replication in a research setting.
Introduction to Brevianamides
Brevianamides are a class of prenylated indole alkaloids that are secondary metabolites of fungi, primarily from the Penicillium and Aspergillus genera. The first of these compounds, brevianamides A and B, were isolated from Penicillium brevicompactum. These compounds are characterized by a conserved bicyclo[2.2.2]diazaoctane core and are derived from the amino acids tryptophan and proline, along with one or more isoprene (B109036) units. The structural diversity within the brevianamide family leads to a range of biological activities, making them of interest for drug discovery and development.
Biosynthesis of Brevianamides
The biosynthesis of brevianamides is a complex enzymatic process. While the complete pathway for all brevianamides is not fully elucidated, the core structure is understood to originate from the non-ribosomal peptide synthesis of a diketopiperazine from L-tryptophan and L-proline, which is then further modified by prenylation and a series of oxidative cyclizations. The proposed biosynthetic pathway leading to the core brevianamide structure is illustrated below.
Brevianamide M: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brevianamide M is a naturally occurring indole (B1671886) alkaloid belonging to the diketopiperazine class of compounds. Isolated from the marine-derived endophytic fungus Aspergillus versicolor, it has demonstrated notable antibacterial activity. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its spectroscopic and physicochemical properties. Detailed experimental protocols for its isolation and characterization are presented, alongside a summary of its known biological activities. This document aims to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.
Chemical Structure and Identification
This compound is a metabolite produced by the endophytic fungus Aspergillus versicolor, which was isolated from the marine brown alga Sargassum thunbergii.[1][2] The chemical structure of this compound was elucidated through extensive spectroscopic analysis.
Chemical Name: (3R,11aS)-3-(1H-indol-3-ylmethyl)-2,3,6,7,11,11a-hexahydro-1H-imidazo[1,5-b]isoquinoline-1,5(10H)-dione
Molecular Formula: C₁₈H₁₅N₃O₃[3]
Molecular Weight: 321.33 g/mol [3]
CAS Number: 1174538-69-2[3]
SMILES String: O=C1C2=CC=CC=C2N=C(--INVALID-LINK--O)N1[C@@H]3CC4=CC=CC=C4
2D Chemical Structure of this compound:
References
An In-depth Technical Guide to the Brevianamide M Natural Product Family and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The brevianamide (B1173143) alkaloids are a fascinating and structurally complex family of fungal secondary metabolites that have garnered significant attention from the scientific community. First isolated from Penicillium brevicompactum, these indole (B1671886) alkaloids are characterized by a unique bicyclo[2.2.2]diazaoctane core structure. Their diverse and potent biological activities, coupled with their intricate biosynthetic origins, make them compelling targets for natural product synthesis and drug discovery. This technical guide provides a comprehensive overview of the brevianamide M family, its known analogs, their biological activities, and the experimental methodologies used for their study.
Core Structure and Analogs
The brevianamide family is a subset of the larger class of prenylated indole alkaloids. The defining feature of many brevianamides is the bicyclo[2.2.2]diazaoctane ring system, which is biosynthetically proposed to arise from an intramolecular Diels-Alder reaction.[1][2][3] The family is biosynthetically derived from tryptophan, proline, and an isoprene (B109036) unit.[4]
Key members of the brevianamide family include:
-
Brevianamide A: The archetypal member of the family, known for its insecticidal and potent antifeedant properties.[3][5]
-
Brevianamide B: A diastereomer of Brevianamide A.[4]
-
Deoxybrevianamide E: A precursor in the biosynthesis of other brevianamides.[2]
-
Brevianamide E: A related analog formed through a competing biosynthetic pathway.
-
Brevianamide F: A diketopiperazine that exhibits significant antithrombotic effects.
-
Brevianamide S: A dimeric alkaloid with selective antibacterial activity against Mycobacterium bovis BCG, a surrogate for Mycobacterium tuberculosis.[1][6]
-
Brevianamides T, U, and V: Monomeric co-metabolites isolated alongside Brevianamide S.[7]
-
Brevianamides X and Y: Analogs featuring a spiro-oxindole ring system, in contrast to the spiro-indoxyl core of Brevianamides A and B.[8][9]
-
Brevianamide Z: A predicted, as-yet-undiscovered congener.[8]
Biosynthesis and Total Synthesis
The biosynthesis of the brevianamides is a subject of ongoing research, with a key proposed step being an intramolecular Diels-Alder reaction to construct the characteristic bicyclo[2.2.2]diazaoctane core.[2][8] The total synthesis of several brevianamides, including A, B, S, X, and Y, has been achieved, providing access to these complex molecules for further biological evaluation and analog development.[9][10][11] These synthetic efforts have also provided valuable insights into the proposed biosynthetic pathways.[8]
Biological Activities and Therapeutic Potential
The brevianamide family exhibits a range of biological activities, highlighting their potential as lead compounds for drug development.
Quantitative Biological Data
| Compound | Activity | Assay/Organism | Result | Citation(s) |
| Brevianamide S | Antibacterial | Mycobacterium bovis BCG | MIC: 6.25 µg/mL | [1][6][7] |
| Brevianamide A | Antifeedant | Spodoptera frugiperda (fall armyworm) | Potent antifeedant at 1000 ppm and 100 ppm | [5] |
| Brevianamide A | Antifeedant | Heliothis virescens (tobacco budworm) | Potent antifeedant at 1000 ppm | [5] |
| Brevianamide A | Cytotoxicity | Mammalian (mice lung) cells | Induces cytotoxicity | [4] |
| Brevianamide F | Antithrombotic | Zebrafish thrombosis model | Attenuates platelet aggregation, restores blood flow | [12] |
Signaling Pathways
Brevianamide F and the MAPK Signaling Pathway
Recent studies have elucidated the mechanism of action for the antithrombotic effects of Brevianamide F, demonstrating its modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the coagulation cascade.[12] Transcriptome analysis and molecular docking studies have shown that Brevianamide F can bind to key proteins in these pathways, including MAPK14, MAP2K7, and AKT2, thereby inhibiting platelet activation and coagulation.[12]
Caption: Brevianamide F inhibits the MAPK signaling pathway and coagulation cascade.
Experimental Protocols
Isolation and Purification of Brevianamides
A general procedure for the isolation of brevianamides from fungal cultures is as follows:
-
Culturing: Fungal strains (e.g., Penicillium or Aspergillus species) are cultured on a suitable solid or liquid medium.
-
Extraction: The fungal biomass and/or culture broth are extracted with an organic solvent such as ethyl acetate (B1210297) or methanol.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations, which may include:
-
Silica gel column chromatography.
-
Sephadex LH-20 column chromatography.
-
High-performance liquid chromatography (HPLC), often using a C18 column.
-
-
Characterization: The purified compounds are identified and characterized using spectroscopic methods, including NMR (1H, 13C, COSY, HMBC, HSQC) and mass spectrometry (HR-ESI-MS).
Total Synthesis of Brevianamide S
The total synthesis of Brevianamide S has been achieved in eight steps. A key step in this synthesis is a bespoke alkenyl-alkenyl Stille cross-coupling reaction.[6][13]
Key Steps:
-
Preparation of Alkenyl Iodide: A dehydroproline-derived diketopiperazine is converted to an alkenyl iodide. This intermediate can be prepared in multigram quantities without chromatography.[1]
-
Stille Cross-Coupling: The alkenyl iodide is coupled with an organotin reagent using a palladium catalyst with a copper(I) additive to form the dimeric core of Brevianamide S.[1][13]
-
Double Aldol (B89426) Condensation: A double aldol condensation between the dimeric intermediate and an aldehyde completes the carbon skeleton.[6][13]
-
Deprotection: Final deprotection yields Brevianamide S.[6][13]
Caption: Workflow for the total synthesis of Brevianamide S.
Biological Assays
Antibacterial Activity Assay (for Brevianamide S):
The antibacterial activity of Brevianamide S against M. bovis BCG is typically determined using a broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
-
A two-fold serial dilution of the test compound is prepared in a 96-well microplate.
-
A standardized inoculum of M. bovis BCG is added to each well.
-
The plates are incubated at 37°C for a specified period.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Isoniazid is often used as a positive control.[7]
Antifeedant Assay (for Brevianamide A):
The antifeedant activity of Brevianamide A can be evaluated against insect larvae such as Spodoptera frugiperda or Heliothis virescens.
-
A diet is prepared and incorporated with the test compound at various concentrations (e.g., 100 ppm, 1000 ppm).
-
A control diet without the compound is also prepared.
-
Insect larvae are placed on both the treated and control diets.
-
After a set period, the amount of diet consumed is measured and compared between the treated and control groups to determine the antifeedant effect. Larval weight and mortality can also be recorded.[5]
Conclusion
The this compound family of natural products represents a rich source of structurally diverse and biologically active molecules. Their complex architecture continues to challenge and inspire synthetic chemists, while their varied biological profiles, from insecticidal to antithrombotic and antibacterial, underscore their potential for the development of new therapeutic agents. Further research into the biosynthesis, mechanism of action, and structure-activity relationships of this fascinating family of alkaloids is warranted and holds promise for future discoveries in medicine and agriculture.
References
- 1. joshuaberkowitz.us [joshuaberkowitz.us]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Brevianamide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Total Synthesis of Brevianamide S - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Unified total synthesis of the brevianamide alkaloids enabled by chemical investigations into their biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05801K [pubs.rsc.org]
- 9. Total synthesis of brevianamides X, Y and Z - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC05319F [pubs.rsc.org]
- 10. Total synthesis of brevianamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis of Brevianamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the brevianamide (B1173143) family of fungal metabolites. Brevianamides are a class of indole (B1671886) alkaloids produced by various species of Penicillium and Aspergillus. They exhibit a range of biological activities and are of significant interest to the drug development community. This document summarizes key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for prominent members of the brevianamide family, outlines the experimental protocols used for their characterization, and presents a generalized workflow for their spectroscopic analysis. While this guide covers several brevianamides, specific data for Brevianamide M was not found in the surveyed literature.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a critical tool for the characterization of brevianamides, providing accurate mass measurements to confirm their elemental composition.
Table 1: High-Resolution Mass Spectrometry Data for Selected Brevianamides
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |
| Brevianamide A | C₂₁H₂₃N₃O₃ | 366.1812 | 366.1818 | [1] |
| Brevianamide B | C₂₁H₂₃N₃O₃ | 366.1812 | 366.1816 | [1] |
| Brevianamide X | C₂₁H₂₃N₃O₃ | Not Specified | Not Specified | [2] |
| Brevianamide Y | C₂₁H₂₃N₃O₃ | Not Specified | Not Specified | [1] |
| Brevianamide Z | C₂₁H₂₃N₃O₃ | Not Specified | Not Specified | [1] |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation: A dilute solution of the purified brevianamide is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.
-
Instrumentation: ESI spectra are recorded on instruments such as a Bruker microTOF or a Q-Exactive Orbitrap Thermo Scientific.
-
Calibration: The instrument is calibrated using a standard of known masses, such as sodium formate (B1220265) clusters, to ensure high mass accuracy.
-
Data Acquisition: Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: The acquired data is processed using software like Data Analysis 4.1 (Bruker Daltonics) to determine the accurate mass of the parent ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is indispensable for the structural elucidation of brevianamides, providing detailed information about the carbon and proton framework.
Table 2: ¹H NMR Spectroscopic Data for Brevianamide A (500 MHz, (CD₃)₂SO)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.65 | br. s | 1H | NH |
| 7.84 | br. s | 1H | NH |
| 7.41 | ddd, J = 8.3, 7.0, 1.4 Hz | 1H | Ar-H |
| 7.37 | d, J = 7.7 Hz | 1H | Ar-H |
| 6.81 | dd, J = 8.2, 0.8 Hz | 1H | Ar-H |
| 6.64 | ddd, J = 7.8, 7.0, 0.8 Hz | 1H | Ar-H |
| 3.34 – 3.23 | m | 2H | CH₂ |
| 2.55 | ddd, J = 10.1, 7.5, 1.1 Hz | 1H | CH |
| 2.49 – 2.44 | m | 2H | CH₂ |
| 2.39 | d, J = 15.1 Hz | 1H | CH |
| 2.01 – 1.91 | m | 1H | CH |
| 1.90 – 1.77 | m | 3H | CH, CH₂ |
| 1.68 | dd, J = 13.1, 7.6 Hz | 1H | CH |
| 0.98 | s | 3H | CH₃ |
| 0.68 | s | 3H | CH₃ |
Table 3: ¹³C NMR Spectroscopic Data for Brevianamide A (126 MHz, (CD₃)₂SO)
| Chemical Shift (δ) ppm | Assignment |
| 199.9 | C=O |
| 172.1 | C=O |
| 169.5 | C=O |
| 160.5 | Ar-C |
| 137.2 | Ar-C |
| 123.6 | Ar-CH |
| 119.4 | Ar-CH |
| 116.7 | Ar-CH |
| 111.1 | Ar-CH |
| 79.0 | C |
| 68.5 | C |
| 66.4 | CH |
| 53.1 | CH₂ |
| 48.3 | C |
| 43.2 | CH |
| 39.5 | CH₂ |
| 28.4 | CH₂ |
| 27.2 | CH₂ |
| 24.6 | CH |
| 21.2 | CH₃ |
| 17.7 | CH₃ |
Experimental Protocol: NMR Spectroscopy
NMR spectra are recorded on high-field spectrometers, and a variety of 1D and 2D experiments are employed for complete structural assignment.
-
Sample Preparation: A few milligrams of the purified brevianamide are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Spectra are recorded on spectrometers operating at frequencies such as 500 MHz or 600 MHz for ¹H.
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the proton and carbon environments in the molecule.
-
2D NMR: A suite of 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish connectivity between protons and carbons, and to assign the complete structure.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase corrected, and baseline corrected using appropriate software. Chemical shifts are referenced to the residual solvent peak.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of brevianamide natural products.
Caption: A generalized workflow for the isolation and spectroscopic characterization of brevianamides.
References
Elucidating the Brevianamide M Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The brevianamides are a class of complex indole (B1671886) alkaloids produced by various fungi, notably from the genera Penicillium and Aspergillus. These natural products have garnered significant interest from the scientific community due to their intricate molecular architectures and diverse biological activities, including insecticidal properties. Brevianamide (B1173143) M, while not the most complex member of the family, represents a key branching point in the biosynthetic network leading to more elaborate structures. Understanding its formation is crucial for harnessing the full potential of this biosynthetic machinery for synthetic biology and drug discovery applications. This technical guide provides an in-depth overview of the elucidation of the brevianamide M biosynthesis pathway, consolidating key quantitative data, detailed experimental protocols, and visual representations of the involved processes.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step enzymatic cascade that begins with the fundamental building blocks of L-tryptophan and L-proline. The pathway involves a non-ribosomal peptide synthetase (NRPS), a prenyltransferase, a flavin-dependent monooxygenase, a cytochrome P450 monooxygenase, and a crucial semipinacolase. The key steps, enzymes, and intermediates are outlined below.
Core Biosynthetic Steps:
-
Diketopiperazine Formation: The pathway is initiated by the non-ribosomal peptide synthetase (NRPS), BvnA , which condenses L-tryptophan and L-proline to form the diketopiperazine scaffold, brevianamide F.
-
Prenylation: The prenyltransferase BvnC then attaches a dimethylallyl pyrophosphate (DMAPP) group to the indole ring of brevianamide F, yielding deoxybrevianamide E.
-
Epoxidation: A flavin-dependent monooxygenase, BvnB , catalyzes the epoxidation of the indole ring of deoxybrevianamide E.
-
Oxidative Desaturation: The cytochrome P450 monooxygenase, BvnD , is proposed to catalyze the desaturation of the diketopiperazine ring.
-
Semipinacol Rearrangement: The key rearrangement is catalyzed by the semipinacolase BvnE , which controls the stereoselective formation of the spiro-indoxyl moiety.
-
Spontaneous Intramolecular Diels-Alder Reaction: A subsequent spontaneous intramolecular [4+2] hetero-Diels-Alder cycloaddition leads to the formation of the characteristic bicyclo[2.2.2]diazaoctane core of the brevianamides.
The following diagram illustrates the core biosynthetic pathway leading to the brevianamide scaffold.
Quantitative Data
The elucidation of the this compound pathway has been supported by quantitative data from various experimental setups, including heterologous expression systems. The following tables summarize key quantitative findings.
| Intermediate/Product | Host Organism | Titer (mg/L) | Reference |
| (-)-Dehydrobrevianamide E | E. coli (engineered) | 5.3 | [1][2] |
| (-)-Dehydrobrevianamide E | E. coli (engineered, NADPH enhanced) | 20.6 | [1][2] |
| (+)-Brevianamides A and B | from (-)-dehydrobrevianamide E | 70% combined yield | [1][2] |
| Enzyme | Substrate | kcat/KM (M⁻¹s⁻¹) | Reference |
| BvnB | Deoxybrevianamide E | - | |
| BvnB | (+)-Dehydrodeoxybrevianamide E | ~250-fold lower than for deoxybrevianamide E | [1] |
| Product Ratio | Condition | Ratio (A:B) | Reference |
| Brevianamide A vs. B | P. brevicompactum (native) | ~10:1 | [1] |
| Brevianamide A vs. B | LiOH-catalyzed cyclization | 94:6 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the elucidation of the this compound biosynthesis pathway.
Gene Knockout in Penicillium brevicompactum
This protocol is adapted from established methods for filamentous fungi and is tailored for the targeted disruption of genes in the bvn cluster.
Workflow for Gene Knockout:
Detailed Protocol:
-
Construct Design: Design a gene replacement cassette containing ~1.5 kb of the 5' and 3' flanking regions of the target bvn gene, cloned on either side of a selectable marker (e.g., hygromycin B resistance gene, hph).
-
Cassette Amplification: Amplify the 5' flank, 3' flank, and the resistance marker from appropriate templates using high-fidelity DNA polymerase.
-
Cassette Assembly: Assemble the three fragments into a linear knockout cassette using Gibson Assembly or a similar cloning method.
-
Protoplast Preparation:
-
Grow P. brevicompactum in liquid potato dextrose broth (PDB) for 2-3 days.
-
Harvest mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.8 M NaCl).
-
Digest the mycelial cell walls with a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum and driselase) in the osmotic stabilizer at 30°C with gentle shaking for 2-4 hours.
-
Separate protoplasts from mycelial debris by filtration through sterile glass wool.
-
Wash and resuspend protoplasts in STC buffer (1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂).
-
-
Transformation:
-
To ~10⁸ protoplasts, add 5-10 µg of the linear knockout cassette.
-
Add PEG solution (e.g., 40% PEG 4000 in STC buffer) and incubate at room temperature.
-
Plate the transformation mixture onto regeneration agar (B569324) (e.g., complete medium with 1.2 M sorbitol) containing the appropriate antibiotic for selection.
-
-
Verification:
-
Isolate genomic DNA from putative transformants.
-
Perform diagnostic PCR using primers flanking the integration site and internal to the deleted gene to confirm the gene replacement event.
-
Confirm single integration by Southern blot analysis.
-
-
Metabolite Analysis:
-
Cultivate the confirmed knockout mutant and the wild-type strain under production conditions.
-
Extract secondary metabolites from the culture broth and mycelia with an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by HPLC-MS to observe the absence of downstream metabolites and potential accumulation of intermediates.
-
In Vitro Enzyme Assays
a) BvnC (Prenyltransferase) Assay:
-
Enzyme Preparation: Express and purify His-tagged BvnC from E. coli.
-
Reaction Mixture: In a total volume of 100 µL, combine:
-
50 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
1 mM Brevianamide F (substrate)
-
1 mM DMAPP (co-substrate)
-
10 µg purified BvnC
-
-
Incubation: Incubate at 30°C for 1-2 hours.
-
Quenching and Extraction: Stop the reaction by adding an equal volume of ethyl acetate (B1210297). Vortex and centrifuge to separate the layers.
-
Analysis: Analyze the ethyl acetate layer by HPLC-MS to detect the formation of deoxybrevianamide E.
b) BvnE (Semipinacolase) Assay:
As the direct substrate of BvnE is unstable, a stable analogue can be used for in vitro assays.
-
Enzyme Preparation: Express and purify His-tagged BvnE from E. coli.
-
Substrate Preparation: Chemoenzymatically synthesize a stable analogue of the proposed BvnE substrate.
-
Reaction Mixture: In a total volume of 50 µL, combine:
-
50 mM Tris-HCl, pH 8.0
-
100 µM substrate analogue
-
5 µM purified BvnE
-
-
Incubation: Incubate at 30°C for 30 minutes.
-
Analysis: Analyze the reaction mixture directly by HPLC-MS to monitor the conversion of the substrate analogue to the rearranged product.
Heterologous Expression in E. coli
This protocol outlines the expression of a multi-enzyme pathway in E. coli to produce brevianamide intermediates.
Workflow for Heterologous Expression:
Detailed Protocol:
-
Gene Synthesis and Cloning: Synthesize codon-optimized versions of the desired bvn genes for E. coli expression. Clone them into compatible expression vectors (e.g., pETDuet-1 and pCDFDuet-1 for co-expression).
-
Transformation: Co-transform an E. coli expression strain (e.g., BL21(DE3)) with the plasmids containing the biosynthetic genes.
-
Cultivation and Induction:
-
Grow the transformed E. coli in a suitable medium (e.g., Terrific Broth) at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Cool the culture to 18°C and induce protein expression with IPTG (e.g., 0.1 mM).
-
Supplement the culture with precursors if necessary (e.g., L-tryptophan, L-proline).
-
-
Fermentation: Continue the cultivation at 18°C for 48-72 hours.
-
Extraction and Analysis:
-
Separate the cells from the broth by centrifugation.
-
Extract the supernatant with ethyl acetate.
-
Lyse the cell pellet and extract with an appropriate solvent.
-
Combine the extracts, dry, and redissolve in a small volume of methanol.
-
Analyze the extract by HPLC-MS for the presence of the expected intermediates and products.
-
Conclusion
The elucidation of the this compound biosynthesis pathway is a testament to the power of a multidisciplinary approach, combining genetics, enzymology, synthetic chemistry, and analytical techniques. The identification of the key enzymes, particularly the stereoselective semipinacolase BvnE, has provided profound insights into how fungi construct complex molecular architectures. The successful reconstitution of a modified pathway in a heterologous host like E. coli opens up exciting avenues for the production of these valuable compounds and their analogues through metabolic engineering. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further explore and exploit this fascinating biosynthetic pathway for applications in drug development and beyond.
References
The Biological Genesis of Brevianamide Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The brevianamide (B1173143) alkaloids, a class of fungal secondary metabolites, have garnered significant attention within the scientific community due to their complex chemical structures and diverse biological activities, including insecticidal and antitumor properties.[1][2] This technical guide provides an in-depth exploration of the biological origins of these fascinating compounds. We will dissect the native biosynthetic pathway in fungi such as Penicillium brevicompactum and detail the innovative strides made in reconstituting and engineering this pathway in heterologous hosts like Escherichia coli. This document will present a comprehensive overview of the key enzymatic players, their mechanisms, and the genetic architecture underpinning brevianamide production. Furthermore, we will summarize quantitative production data, provide detailed experimental methodologies for key assays, and visualize the intricate biosynthetic and experimental workflows using signaling pathway diagrams.
Introduction
Brevianamide alkaloids are indole (B1671886) alkaloids characterized by a bicyclo[2.2.2]diazaoctane ring system, a structural motif that contributes to their potent biological activities.[3][4] First isolated from Penicillium brevicompactum, these compounds, particularly brevianamide A, have been the subject of extensive research, not only for their potential as therapeutic agents but also as a model for understanding complex enzymatic transformations in natural product biosynthesis.[3][5] The elucidation of their biosynthetic pathway has been a journey involving classical feeding studies, genetic analysis, and, more recently, synthetic biology approaches to engineer their production.[6][7]
The Native Biosynthetic Pathway in Penicillium brevicompactum
The biosynthesis of brevianamide A and B in their native fungal producers begins with the non-ribosomal synthesis of a diketopiperazine precursor, brevianamide F (also known as cyclo-(L-Trp-L-Pro)).[6][8] This initial step is followed by a series of enzymatic modifications, including prenylation, oxidation, and complex rearrangements, to yield the final intricate structures.
The key steps in the native pathway are:
-
Diketopiperazine Formation: The pathway is initiated by a non-ribosomal peptide synthetase (NRPS), BvnA, which condenses L-tryptophan and L-proline to form the diketopiperazine, brevianamide F.[6]
-
Prenylation: A prenyltransferase, BvnC, then catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the indole ring of brevianamide F, yielding deoxybrevianamide E.[6]
-
Oxidative Cyclization: A flavin-dependent monooxygenase (FMO), BvnB, is responsible for the subsequent diastereoselective oxidative cyclization.[6][9]
-
Final Rearrangements: The final steps are proposed to be catalyzed by a cytochrome P450 enzyme, BvnD, and an isomerase/semipinacolase, BvnE, which orchestrate a complex cascade of reactions, including an intramolecular Diels-Alder cycloaddition and a semipinacol rearrangement, to form the characteristic bicyclo[2.2.2]diazaoctane core of brevianamides A and B.[6][10] Recent studies suggest that the diastereomeric ratio of brevianamide A to B is controlled by the stereoselectivity of these late-stage enzymatic reactions.[11][12]
Engineered Biosynthesis in Escherichia coli
The low yield of brevianamides from their native fungal producers has spurred efforts to engineer their biosynthesis in a more tractable host system like E. coli.[6][13] This synthetic biology approach has not only provided a platform for improving production titers but has also allowed for a more detailed investigation of the individual enzymatic steps.
An engineered pathway in E. coli typically involves the co-expression of a set of enzymes sourced from various organisms:
-
Cyclodipeptide Synthase (CDPS): NascA from Streptomyces sp. is used as a functional replacement for the fungal NRPS to produce brevianamide F.[6]
-
Cyclodipeptide Oxidase (CDO): DmtD2/DmtE2 from Streptomyces sp. introduces a desaturation in the diketopiperazine core.[6]
-
Prenyltransferase: NotF, from the notoamide biosynthetic pathway in Aspergillus sp., has been shown to be a versatile enzyme capable of prenylating the brevianamide F scaffold.[6][9]
-
Flavin-dependent Monooxygenase (FMO): The native BvnB from P. brevicompactum is utilized for the oxidative cyclization step.[6]
-
Kinases: PhoN from Shigella flexneri and IPK from Thermoplasma acidophilum are included to support the generation of the prenyl donor, DMAPP.[6]
This engineered pathway leads to the production of (-)-dehydrobrevianamide E, which can then be chemically converted to (+)-brevianamides A and B.[6][13]
Quantitative Data on Brevianamide Production
The following table summarizes the reported production titers of key brevianamide pathway intermediates in the engineered E. coli system. Data for native fungal production is often qualitative or highly variable depending on culture conditions.
| Compound | Host Organism | Production Titer | Reference |
| (-)-Dehydrobrevianamide E | Escherichia coli | 5.3 mg/L | [6][13] |
| (-)-Dehydrobrevianamide E | Escherichia coli (with enhanced NADPH pools) | 20.6 mg/L | [6][13] |
| (+)-Brevianamide A and B (from (-)-dehydrobrevianamide E) | Chemical Conversion | 70% combined yield (94:6 d.r.) | [6] |
| (+)-Brevianamide A and B (from (-)-dehydrobrevianamide E) | Chemical Conversion | 46% yield (92:8 d.r.) | [9] |
Experimental Protocols
General Procedure for Engineered Production of (-)-Dehydrobrevianamide E in E. coli
This protocol is a generalized representation based on published methods.[6][9]
-
Strain and Plasmids: An E. coli strain, such as BL21(DE3), is co-transformed with multiple plasmids carrying the genes for the biosynthetic enzymes (e.g., NascA, DmtD2/E2, NotF, BvnB, PhoN, and IPK) under the control of inducible promoters. A plasmid containing genes for rare codons may also be included to enhance protein expression.[6]
-
Culture Conditions: A single colony is used to inoculate a starter culture in a suitable medium (e.g., LB) with appropriate antibiotics and grown overnight at 37°C. This starter culture is then used to inoculate a larger volume of production medium (e.g., terrific broth or a defined minimal medium) supplemented with glycerol. The culture is grown at 37°C until it reaches an optical density at 600 nm (OD600) of 0.6-0.8.
-
Induction and Production: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. At the same time, the culture is supplemented with a precursor such as prenol. The culture is then incubated at a lower temperature (e.g., 18-25°C) for 48-72 hours.
-
Extraction: After incubation, the cells are harvested by centrifugation. The supernatant and the cell pellet are extracted separately with an organic solvent such as ethyl acetate. The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Analysis: The crude extract is analyzed by high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the production of (-)-dehydrobrevianamide E by comparison to an authentic standard.
In Vitro Enzymatic Assay for Prenyltransferase (NotF)
-
Enzyme Purification: The gene encoding NotF is cloned into an expression vector with a purification tag (e.g., His-tag) and expressed in E. coli. The enzyme is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA).
-
Reaction Mixture: A typical reaction mixture contains the purified NotF enzyme, the substrate (brevianamide F), the prenyl donor (DMAPP), and a suitable buffer (e.g., Tris-HCl) with cofactors like MgCl2.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 25-30°C) for a defined period.
-
Quenching and Extraction: The reaction is quenched by the addition of an organic solvent (e.g., ethyl acetate) and the product is extracted.
-
Analysis: The formation of the prenylated product, deoxybrevianamide E, is monitored and quantified by HPLC or LC-MS.
Visualizing the Biosynthetic Pathways and Workflows
Native Biosynthetic Pathway of Brevianamide A
Caption: The native biosynthetic pathway of brevianamide A in Penicillium brevicompactum.
Engineered Biosynthetic Pathway in E. coli
Caption: An engineered pathway for the biosynthesis of a key brevianamide precursor in E. coli.
Experimental Workflow for Engineered Production and Analysis
Caption: A typical experimental workflow for the engineered production and analysis of brevianamides.
Conclusion
The study of the biological origin of brevianamide alkaloids has unveiled a fascinating interplay of enzymatic catalysis, leading to the formation of structurally complex and biologically active molecules. While significant progress has been made in elucidating the native biosynthetic pathway and in engineering its components in heterologous hosts, many questions remain. Future research will likely focus on the detailed mechanistic studies of the key enzymes, particularly the terminal P450 and isomerase, and on further optimizing the engineered pathways for industrial-scale production. The knowledge gained from these endeavors will not only advance our understanding of natural product biosynthesis but also pave the way for the development of novel therapeutic agents and biocatalysts.
References
- 1. Unified total synthesis of the brevianamide alkaloids enabled by chemical investigations into their biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Brevianamides and Mycophenolic Acid Derivatives from the Deep-Sea-Derived Fungus Penicillium brevicompactum DFFSCS025 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brevianamide - Wikipedia [en.wikipedia.org]
- 4. Studies on the Biosynthesis of the Notoamides: Synthesis of an Isotopomer of 6-Hydroxydeoxybrevianamide E and Biosynthetic Incorporation into Notoamide J - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brevianamides A and B Are Formed Only After Conidiation Has Begun in Solid Cultures of Penicillium brevicompactum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering a Biosynthetic Pathway to Produce (+)-Brevianamides A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.red [2024.sci-hub.red]
- 8. Brevianamide F - Wikipedia [en.wikipedia.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. communities.springernature.com [communities.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Brevianamide M: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevianamide M is a fungal metabolite belonging to the diverse family of indole (B1671886) alkaloids. Isolated from the marine algicolous fungus Aspergillus versicolor, this compound has garnered interest within the scientific community for its notable antimicrobial properties. This technical guide provides a comprehensive overview of the physical, chemical, and known biological characteristics of this compound, with a focus on presenting quantitative data, detailed experimental protocols, and a conceptual understanding of its potential mechanisms of action.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below, providing a clear reference for researchers. This data has been compiled from the primary literature describing its isolation and characterization.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1174538-69-2 | [1] |
| Appearance | Yellowish solid | [1] |
| Melting Point | 225-227 °C | [1] |
Table 2: Chemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₅N₃O₃ | [1] |
| Molecular Weight | 321.33 g/mol | [1] |
| HR-ESI-MS | m/z 322.1186 [M+H]⁺ (calcd. for C₁₈H₁₆N₃O₃, 322.1192) | |
| UV (MeOH) λₘₐₓ (log ε) | 226 (4.43), 275 (3.91), 333 (3.68) nm | |
| IR (KBr) νₘₐₓ | 3380, 1680, 1605, 1450 cm⁻¹ |
Table 3: ¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)
| Position | δ ppm | Multiplicity | J (Hz) |
| 1-NH | 11.18 | s | |
| 4-H | 7.98 | d | 7.8 |
| 5-H | 7.18 | t | 7.8 |
| 6-H | 7.08 | t | 7.8 |
| 7-H | 7.42 | d | 7.8 |
| 9-H | 8.25 | s | |
| 11-H | 7.85 | s | |
| 1'-NH | 10.85 | br s | |
| 2'-H | 7.35 | d | 8.5 |
| 3'-H | 6.88 | d | 8.5 |
| OCH₃ | 3.85 | s |
Data extracted from Miao et al., 2012
Table 4: ¹³C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d₆)
| Position | δ ppm |
| 2 | 162.5 |
| 3 | 118.9 |
| 3a | 136.2 |
| 4 | 120.5 |
| 5 | 121.3 |
| 6 | 119.5 |
| 7 | 112.1 |
| 7a | 125.8 |
| 9 | 145.1 |
| 10 | 115.2 |
| 11 | 128.7 |
| 1' | 154.3 |
| 2' | 115.9 |
| 3' | 114.8 |
| OCH₃ | 55.6 |
Data extracted from Miao et al., 2012
Experimental Protocols
The following sections detail the methodologies employed in the isolation, characterization, and biological evaluation of this compound, as described in the scientific literature.
Isolation and Purification of this compound
The isolation of this compound from the fungus Aspergillus versicolor is a multi-step process involving fermentation, extraction, and chromatographic separation. The general workflow is depicted in the diagram below.
References
Preliminary Mechanistic Insights into the Brevianamide Alkaloid Family
A Technical Overview for Researchers and Drug Development Professionals
Executive Summary
While specific preliminary studies on the mechanism of action for Brevianamide M are not presently available in the public domain, research into the broader Brevianamide family of fungal indole (B1671886) alkaloids has revealed a spectrum of biological activities. This guide consolidates the existing preliminary data on the mechanisms of action for prominent members of this class, including Brevianamide A, Brevianamide F, and Brevianamide S. These compounds have demonstrated activities ranging from cytotoxicity and induction of inflammatory responses to antithrombotic and selective antibacterial effects. This document provides an in-depth look at the available quantitative data, experimental methodologies, and associated signaling pathways to inform future research and drug development efforts within this promising class of natural products.
Brevianamide A: Cytotoxicity and Inflammatory Response
Brevianamide A has been identified as a compound with notable insecticidal and antifeedant properties.[1] In mammalian systems, preliminary studies have focused on its cytotoxic and pro-inflammatory effects, particularly in lung cells.
Quantitative Data
No specific IC50 values for the cytotoxicity of Brevianamide A in mammalian lung cells were found in the reviewed literature. However, studies have qualitatively described its cytotoxic effects and quantified the resulting inflammatory response.
Table 1: Inflammatory Cytokine Induction by Brevianamide A in Murine Lung Cells
| Cytokine | Fold Increase (vs. Control) |
| Tumor Necrosis Factor-alpha (TNF-α) | Elevated |
| Macrophage Inflammatory Protein-2 (MIP-2) | Elevated |
| Interleukin 6 (IL-6) | Elevated |
| Note: Specific quantitative fold increases were not detailed in the available literature. |
Experimental Protocols
1.2.1. Cell Viability (Cytotoxicity) Assay
A general protocol for assessing the cytotoxicity of a compound like Brevianamide A in a lung cell line (e.g., A549) using a colorimetric assay like the MTT assay is as follows:
-
Cell Seeding: Plate lung carcinoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Brevianamide A in the appropriate cell culture medium. Remove the existing medium from the wells and add the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
1.2.2. Cytokine Measurement by ELISA
To quantify the levels of inflammatory cytokines (TNF-α, MIP-2, IL-6) released by lung cells in response to Brevianamide A, a sandwich ELISA (Enzyme-Linked Immunosorbent Assay) can be performed on the cell culture supernatant:
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add the cell culture supernatants (collected from cells treated with Brevianamide A) and standards to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stopping the Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm).
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of the cytokine in the samples.
Signaling Pathway
The induction of TNF-α, MIP-2, and IL-6 suggests that Brevianamide A activates intracellular signaling pathways associated with inflammation. A plausible, though not yet experimentally confirmed, pathway is the activation of transcription factors like NF-κB, which is a central regulator of the inflammatory response.
Caption: Proposed inflammatory signaling pathway of Brevianamide A.
Brevianamide F: Antithrombotic Activity via MAPK Pathway Modulation
Recent studies have highlighted the antithrombotic potential of Brevianamide F, demonstrating its ability to modulate key signaling pathways involved in thrombosis.
Quantitative Data
Table 2: Antithrombotic Effects of Brevianamide F in a Zebrafish Model
| Parameter | Treatment Group | Result |
| Thrombosis Induction | Arachidonic Acid (80 µM) | Induces thrombosis |
| Brevianamide F Treatment | 10, 20, 40 µM | Attenuates thrombosis |
| Molecular Docking Binding Energy | Brevianamide F with F7 | -40.75 kJ/mol |
| Brevianamide F with MAPK14 | -36.94 kJ/mol | |
| Brevianamide F with MAP2K7 | -34.81 kJ/mol | |
| Brevianamide F with AKT2 | -34.43 kJ/mol |
Experimental Protocols
2.2.1. Zebrafish Thrombosis Model
The antithrombotic activity of Brevianamide F was evaluated using an arachidonic acid-induced thrombosis model in zebrafish larvae:
-
Animal Model: Use wild-type zebrafish larvae at 3 days post-fertilization (dpf).
-
Drug Treatment: Expose the larvae to different concentrations of Brevianamide F (e.g., 10, 20, 40 µM) or a vehicle control for a predefined period (e.g., 1 hour).
-
Thrombosis Induction: Induce thrombosis by exposing the larvae to arachidonic acid (e.g., 80 µM) for a specific duration (e.g., 30 minutes).
-
Observation: Observe the formation of thrombi in the caudal vein of the zebrafish larvae under a microscope.
-
Quantification: Quantify the extent of thrombosis by measuring the length or area of the thrombus, or by assessing blood flow velocity.
2.2.2. Transcriptome Analysis (RNA-Seq)
To elucidate the molecular mechanism, transcriptome analysis of zebrafish larvae treated with Brevianamide F can be performed:
-
RNA Extraction: Extract total RNA from the zebrafish larvae from the different treatment groups.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA.
-
Sequencing: Sequence the libraries using a high-throughput sequencing platform.
-
Data Analysis: Analyze the sequencing data to identify differentially expressed genes between the treatment groups. Perform pathway analysis to identify the signaling pathways affected by Brevianamide F.
Signaling Pathway
Transcriptome analysis and molecular docking studies suggest that Brevianamide F exerts its antithrombotic effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the coagulation cascade.
References
A Technical Guide to the In Silico Prediction of Brevianamide M Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The brevianamides are a structurally diverse family of indole (B1671886) alkaloids produced by fungi of the Penicillium and Aspergillus genera.[1] Members of this class have demonstrated a wide array of biological activities, including insecticidal, antibacterial, and antithrombotic effects.[1][2][3] Brevianamide (B1173143) M, a hypothetical or novel member of this family, represents an intriguing candidate for bioactivity screening. This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of Brevianamide M, from target identification to ADMET profiling. By leveraging computational methods, researchers can accelerate the drug discovery process, reduce costs, and gain mechanistic insights into the potential therapeutic applications of this novel compound.
This document provides a framework for the computational analysis of a hypothetical compound, this compound, based on the known characteristics of the brevianamide family.
Proposed In Silico Bioactivity Prediction Workflow
The following diagram illustrates a robust workflow for the in silico prediction of this compound's bioactivity.
Caption: In Silico Workflow for this compound Bioactivity Prediction.
Experimental Protocols
Target Identification and Pathway Analysis
Objective: To identify potential protein targets of this compound based on its structural similarity to other bioactive compounds and to understand the biological pathways in which these targets are involved.
Methodology:
-
Chemical Structure: A 2D and 3D structure of the hypothetical this compound would be generated using chemical drawing software (e.g., ChemDraw) and converted to a suitable format (e.g., SMILES, SDF).
-
Target Prediction: The SMILES string of this compound would be submitted to target prediction web servers such as SwissTargetPrediction. These tools predict protein targets based on the principle of chemical similarity, i.e., structurally similar molecules tend to bind to similar proteins.
-
Literature-based Target Selection: A thorough review of the scientific literature on the bioactivities of known brevianamides (e.g., Brevianamide F) would be conducted.[3] Targets from these studies, such as those in the MAPK signaling pathway, would be considered high-priority candidates.[3]
-
Pathway Analysis: The list of predicted targets would be analyzed using pathway enrichment tools like the Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify biological pathways that may be modulated by this compound.
Molecular Docking
Objective: To predict the binding mode and estimate the binding affinity of this compound to its potential protein targets.
Methodology:
-
Protein Preparation:
-
The 3D structures of target proteins would be downloaded from the Protein Data Bank (PDB).
-
Using software like AutoDockTools or Chimera, water molecules and co-crystallized ligands would be removed.
-
Polar hydrogens would be added, and non-polar hydrogens would be merged.
-
Gasteiger charges would be assigned to the protein atoms.
-
-
Ligand Preparation:
-
The 3D structure of this compound would be energy-minimized using a force field such as MMFF94.
-
Torsional degrees of freedom would be defined to allow for conformational flexibility during docking.
-
-
Docking Simulation:
-
A grid box would be defined around the active site of the target protein.
-
Molecular docking would be performed using software such as AutoDock Vina. The Lamarckian Genetic Algorithm is a commonly used search algorithm.
-
Multiple docking runs would be performed to ensure the reliability of the predicted binding poses.
-
-
Analysis of Results:
-
The resulting docking poses would be clustered and ranked based on their predicted binding affinities (in kcal/mol).
-
The pose with the lowest binding energy and the most favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) would be selected for further analysis.
-
Molecular Dynamics (MD) Simulations
Objective: To evaluate the stability of the this compound-protein complex and to calculate the binding free energy with higher accuracy.
Methodology:
-
System Preparation:
-
The best-ranked docked complex from the molecular docking study would be used as the starting structure.
-
The complex would be solvated in a periodic box of water molecules (e.g., TIP3P water model).
-
Counter-ions (e.g., Na+, Cl-) would be added to neutralize the system.
-
-
Simulation Protocol:
-
The system would be subjected to energy minimization to remove steric clashes.
-
The system would be gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under NVT (constant volume) and then NPT (constant pressure) ensembles.
-
A production MD simulation of at least 100 nanoseconds would be run using software like GROMACS or AMBER.
-
-
Binding Free Energy Calculation:
-
The binding free energy of the this compound-protein complex would be calculated from the MD trajectory using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method.
-
ADMET Prediction
Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound to assess its drug-likeness.
Methodology:
-
SMILES-based Prediction: The SMILES string of this compound would be submitted to web-based ADMET prediction tools such as SwissADME and pkCSM.
-
Properties Analyzed:
-
Physicochemical Properties: Molecular weight, logP, number of hydrogen bond donors and acceptors.
-
Pharmacokinetics: Human intestinal absorption, Caco-2 cell permeability, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes.
-
Toxicity: AMES toxicity, hepatotoxicity, and oral acute toxicity.
-
Data Presentation
The following tables present hypothetical quantitative data for the in silico analysis of this compound against potential targets in the MAPK signaling pathway, based on the known activity of Brevianamide F.[3]
Table 1: Hypothetical Molecular Docking Results of this compound
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| MAPK14 (p38α) | 3LFA | -8.9 | MET109, LYS53, ASP168 |
| MAPK8 (JNK1) | 4AWI | -8.2 | GLN119, MET111, ILE32 |
| RAF1 | 4S21 | -9.5 | LYS483, CYS532, VAL481 |
| AKT2 | 6HHG | -7.8 | LYS158, THR292, GLU228 |
Table 2: Hypothetical Binding Free Energy from MD Simulations
| Protein-Ligand Complex | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Polar Solvation Energy (kcal/mol) | Non-polar Solvation Energy (kcal/mol) | Total Binding Free Energy (kcal/mol) |
| MAPK14-Brevianamide M | -45.2 | -18.5 | 35.8 | -4.1 | -32.0 |
| RAF1-Brevianamide M | -52.1 | -22.3 | 41.2 | -5.5 | -38.7 |
Table 3: Hypothetical Predicted ADMET Properties of this compound
| Property | Predicted Value |
| Molecular Weight | < 500 g/mol |
| LogP | 2.5 |
| H-bond Donors | 2 |
| H-bond Acceptors | 4 |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Permeability | Yes |
| CYP2D6 Inhibitor | No |
| AMES Toxicity | Non-toxic |
| Hepatotoxicity | Low |
Visualization of a Potential Target Pathway
Given the antithrombotic effects of Brevianamide F, which are mediated through the MAPK signaling pathway, this pathway represents a plausible target for this compound.[3]
Caption: Potential Inhibition of the MAPK Pathway by this compound.
This technical guide provides a comprehensive in silico framework for predicting the bioactivity of the novel or hypothetical compound, this compound. By following the detailed protocols for target identification, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can efficiently screen for potential therapeutic activities and gain insights into the mechanism of action. The illustrative data and visualizations demonstrate how the results of such a study can be effectively presented. This computational approach is a crucial first step in the modern drug discovery pipeline, enabling the prioritization of compounds for further experimental validation.
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Brevianamide Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The brevianamides are a class of indole (B1671886) alkaloids produced by fungi of the Penicillium and Aspergillus genera. These structurally complex natural products, characterized by a bicyclo[2.2.2]diazaoctane core, have garnered significant interest from the synthetic chemistry community due to their diverse and potent biological activities. This document provides a detailed overview of the methodologies employed in the total synthesis of several members of the brevianamide (B1173143) family, including brevianamides A, B, S, X, and Y. While a specific total synthesis for Brevianamide M is not prominently documented in the scientific literature, the strategies outlined herein for its congeners offer a robust foundation for approaching the synthesis of other members of this alkaloid family.
I. Unified Biomimetic Approach to Brevianamide Alkaloids
A significant advancement in the synthesis of brevianamides has been the development of a unified, biomimetic strategy that provides access to multiple family members from a common intermediate. This approach is modeled on a proposed biosynthetic pathway and has led to the successful total synthesis of all known bicyclo[2.2.2]diazaoctane brevianamide alkaloids.[1][2]
The key features of this strategy include an early-stage indole oxidation and a late-stage, substrate-controlled diastereoselective Diels-Alder reaction.[1][2] A pivotal intermediate in this pathway is dehydrodeoxybrevianamide E, a natural product itself, which is at the correct oxidation level for the subsequent key transformations.[1]
Logical Flow of the Unified Synthesis:
Caption: Unified synthetic approach to brevianamide alkaloids.
II. Quantitative Data Summary
The following tables summarize the quantitative data for key steps in the total synthesis of various brevianamide alkaloids.
Table 1: Synthesis of (+)-Brevianamides A and B
| Step | Starting Material | Key Reagents/Conditions | Product(s) | Yield (%) | Reference |
| Indole Oxidation | Dehydrodeoxybrevianamide E | m-CPBA | Dehydrobrevianamide E | 63 | |
| Cascade to Brevianamides A and B | Dehydrobrevianamide E | LiOH, H₂O, 30 min | (+)-Brevianamide A and B | 63 | |
| Overall Yield (from Dehydrodeoxybrevianamide E) | ~40 |
Table 2: Synthesis of (±)-Brevianamide X
| Step | Starting Material | Key Reagents/Conditions | Product(s) | Yield (%) | Reference |
| Diels-Alder Cycloaddition | Dehydrodeoxybrevianamide E | Methanolic KOH | syn- and anti-BDOs | 53 | |
| Oxidation and Rearrangement | syn-BDO | m-CPBA, then acid | (±)-Brevianamide X | 50 (2 steps) | |
| Overall Yield (from Dehydrodeoxybrevianamide E) | ~26.5 |
Table 3: Synthesis of Brevianamide Y
| Step | Starting Material | Key Reagents/Conditions | Product(s) | Yield (%) | Reference |
| Indole Oxidation and Rearrangement | Dehydrodeoxybrevianamide E | m-CPBA | Oxindole Intermediate | Low | |
| Diels-Alder Cycloaddition | Oxindole Intermediate | Heat | Brevianamide Y | - |
Note: The synthesis of Brevianamide Y via this unified approach was proposed and investigated, but a high-yielding, direct conversion was not fully optimized in the referenced literature.
Table 4: Total Synthesis of Brevianamide S
| Step | Starting Material | Key Reagents/Conditions | Product(s) | Yield (%) | Reference |
| One-pot Oxidation/N-acylation | Proline methyl ester | NCS, Et₃N; Phthalylglycyl chloride, 2,6-lutidine | Enamide | 66 | |
| Stille Cross-Coupling | Alkenyl iodide and stannane | Pd₂(dba)₃, CuI, AsPh₃, NMP | Bis-diketopiperazine | - | |
| Double Aldol (B89426) Condensation | Bis-diketopiperazine, Aldehyde | Piperidine (B6355638), MeOH | Dimethyl-brevianamide S | 19 | |
| Deprotection | Dimethyl-brevianamide S | TMSCl, MeCN | Brevianamide S | 48 | |
| Overall Steps (Longest Linear Sequence) | 8 |
III. Experimental Protocols
Protocol 1: Synthesis of (+)-Brevianamides A and B from (+)-Dehydrobrevianamide E
This protocol details the final cascade reaction in the unified biomimetic synthesis.
Experimental Workflow:
Caption: Final cascade reaction to Brevianamides A and B.
Methodology:
-
To a solution of (+)-dehydrobrevianamide E in water, add an aqueous solution of lithium hydroxide (B78521) (LiOH).
-
Stir the reaction mixture vigorously at ambient temperature for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable acid (e.g., dilute HCl) to neutralize the base.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (+)-brevianamide A and (+)-brevianamide B.
Protocol 2: Double Aldol Condensation for the Synthesis of Dimethyl-Brevianamide S
This protocol describes a key carbon-carbon bond-forming step in the total synthesis of brevianamide S.
Experimental Workflow:
Caption: Double aldol condensation in Brevianamide S synthesis.
Methodology:
-
Combine the bis-diketopiperazine intermediate and the aldehyde precursor in methanol (B129727) (MeOH) at ambient temperature.
-
To this mixture, add piperidine as a base to catalyze the aldol condensation.
-
Stir the reaction mixture at ambient temperature and monitor its progress using liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the resulting residue by flash column chromatography to yield dimethyl-brevianamide S.
IV. Signaling Pathways and Logical Relationships
The biomimetic synthesis of brevianamide alkaloids is predicated on a proposed biosynthetic pathway. The key transformations and their relationships are depicted below.
Proposed Biosynthetic and Biomimetic Pathways:
Caption: Key transformations in the proposed biosynthesis.
These application notes provide a framework for understanding and applying the current state-of-the-art methodologies for the total synthesis of brevianamide alkaloids. The detailed protocols and quantitative data serve as a valuable resource for researchers engaged in natural product synthesis and drug discovery.
References
- 1. Unified total synthesis of the brevianamide alkaloids enabled by chemical investigations into their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unified total synthesis of the brevianamide alkaloids enabled by chemical investigations into their biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05801K [pubs.rsc.org]
Application Note: Brevianamide M Extraction from Fungal Culture
Audience: Researchers, scientists, and drug development professionals.
Abstract: Brevianamides are a class of bioactive indole (B1671886) alkaloids produced as secondary metabolites by fungi, primarily from the Aspergillus and Penicillium genera[1]. These compounds, characterized by a bicyclo[2.2.2]diazaoctane ring system, have garnered interest for their diverse biological activities[1][2]. While specific protocols for "Brevianamide M" are not extensively documented in publicly available literature, this application note provides a comprehensive, generalized protocol for its extraction and purification. The methodology is synthesized from established procedures for closely related analogs, such as brevianamides A, J, K, and S, isolated from Aspergillus versicolor and Penicillium brevicompactum[3][4][5][6][7]. This protocol details solid-state fermentation, solvent extraction, and multi-step chromatographic purification, offering a robust starting point for researchers to adapt and optimize for Brevianamide (B1173143) M isolation.
Fungal Culture and Fermentation
Successful extraction begins with robust fungal growth and metabolite production. Solid-state fermentation is a common and effective method for producing brevianamides[7][8].
Protocol 1: Solid-State Rice Culture
-
Media Preparation: Add 100 g of rice and 120 mL of deionized water to a 1 L Erlenmeyer flask. Let it soak overnight.
-
Sterilization: Autoclave the flask at 121°C for 20 minutes to ensure sterility.
-
Inoculation: Once cooled to room temperature, inoculate the sterile rice medium with a small agar (B569324) plug (approx. 1 cm²) containing a mature culture of the selected fungal strain (e.g., Aspergillus sp.).
-
Incubation: Incubate the flask under static conditions at 28-30°C for 21-30 days in the dark.
| Parameter | Recommended Condition | Notes |
| Fungal Genus | Aspergillus or Penicillium | Known producers of the brevianamide class[1][2]. |
| Culture Type | Solid-State Fermentation | Commonly used for producing these secondary metabolites[7]. |
| Substrate | Rice | Effective and widely used solid substrate. |
| Incubation Time | 21-30 days | Allows for sufficient biomass growth and metabolite accumulation. |
| Temperature | 28-30°C | Optimal for many Aspergillus and Penicillium species. |
Table 1. Generalized Fungal Culture Conditions for Brevianamide Production.
Extraction
The goal of extraction is to efficiently transfer the target metabolites from the fungal biomass and solid substrate into a liquid solvent phase.
Protocol 2: Solvent Extraction
-
Culture Harvest: After incubation, break up the solid fermented rice culture using a sterile spatula.
-
Solvent Addition: For each 1 L flask of culture, add 400-500 mL of ethyl acetate (B1210297) (EtOAc). Ethyl acetate is a common solvent for extracting diketopiperazine alkaloids[8].
-
Maceration & Extraction: Stopper the flask and place it on an orbital shaker at 150-180 rpm for 18-24 hours at room temperature. This ensures thorough extraction of the metabolites.
-
Filtration: Separate the extract from the solid residue by vacuum filtration through Whatman No. 1 filter paper. Wash the solid residue with an additional 100-200 mL of EtOAc to maximize recovery.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.
-
Storage: Store the dried crude extract at -20°C until purification.
Purification
A multi-step purification process is typically required to isolate this compound from the complex crude extract. This involves sequential chromatographic techniques to separate compounds based on polarity and other physicochemical properties.
Protocol 3: Chromatographic Purification
-
Crude Fractionation (Silica Gel Chromatography):
-
Adsorb the dried crude extract onto a small amount of silica (B1680970) gel (1:2 ratio of extract to silica).
-
Load the adsorbed extract onto a silica gel column (e.g., 200-300 mesh) packed in a non-polar solvent like n-hexane.
-
Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% n-hexane to 100% ethyl acetate, followed by an ethyl acetate-methanol gradient.
-
Collect fractions (e.g., 20-50 mL each) and monitor their composition using Thin Layer Chromatography (TLC) with a UV lamp (254 nm and 365 nm).
-
Combine fractions with similar TLC profiles and evaporate the solvent.
-
-
Intermediate Purification (Optional):
-
Fractions rich in the target compound may be further purified on a Sephadex LH-20 column using methanol (B129727) as the mobile phase to separate compounds by size and aromaticity.
-
-
Final Purification (High-Performance Liquid Chromatography - HPLC):
-
Dissolve the semi-purified, brevianamide-containing fraction in a suitable solvent (e.g., methanol).
-
Purify the target compound using a preparative or semi-preparative Reverse-Phase HPLC (RP-HPLC) system equipped with a C18 column.
-
Elute with an isocratic or gradient solvent system of methanol and water or acetonitrile (B52724) and water. The exact conditions must be optimized based on analytical HPLC runs.
-
Monitor the elution with a UV detector (e.g., at 230 nm and 254 nm)[3][9].
-
Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.
-
Confirm the structure and purity using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[7].
-
| Step | Technique | Stationary Phase | Example Mobile Phase | Purpose |
| 1. Crude Fractionation | Vacuum Liquid / Flash Chromatography | Silica Gel | n-Hexane / Ethyl Acetate gradient | Initial separation by polarity. |
| 2. Intermediate Step | Size-Exclusion Chromatography | Sephadex LH-20 | Methanol | Removal of pigments and high molecular weight contaminants. |
| 3. Final Purification | RP-HPLC | C18 Silica | Methanol / Water or Acetonitrile / Water gradient | High-resolution separation to achieve final purity[10]. |
Table 2. Example Purification Strategy for Brevianamides.
Workflow and Pathway Diagrams
Figure 1. Experimental workflow for the extraction and purification of this compound.
This diagram illustrates the major steps, from initial fungal culture to the final analysis of the purified compound.
References
- 1. Brevianamide - Wikipedia [en.wikipedia.org]
- 2. Studies on the Biosynthesis of the Notoamides: Synthesis of an Isotopomer of 6-Hydroxydeoxybrevianamide E and Biosynthetic Incorporation into Notoamide J - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungal-derived brevianamide assembly by a stereoselective semipinacolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Brevianamide S - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unified total synthesis of the brevianamide alkaloids enabled by chemical investigations into their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Brevianamide J, a new indole alkaloid dimer from fungus Aspergillus versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Brevianamide M
Introduction
Brevianamide (B1173143) M is a member of the brevianamide family of indole (B1671886) alkaloids, which are secondary metabolites produced by various species of Penicillium and Aspergillus fungi. These compounds exhibit a range of biological activities and are of interest to researchers in natural product chemistry, drug discovery, and toxicology. Accurate and precise quantification of Brevianamide M in various matrices, such as fungal cultures, fermentation broths, and biological samples, is essential for understanding its biosynthesis, bioactivity, and potential applications.
This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
Two primary analytical techniques are proposed for the quantification of this compound:
-
HPLC-UV: A robust and widely accessible method suitable for routine analysis and quantification at moderate concentrations.
-
LC-MS/MS: A highly sensitive and selective method ideal for trace-level quantification and analysis in complex biological matrices.
Sample Preparation
Effective sample preparation is critical for accurate quantification and to minimize matrix interference. The following is a general protocol for the extraction of this compound from fungal cultures.
Materials and Reagents
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE or nylon)
Extraction Protocol
-
Liquid Culture:
-
Centrifuge the fungal culture broth (e.g., 50 mL) at 4,000 rpm for 15 minutes to separate the mycelia from the supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Solid Culture:
-
Homogenize the solid culture (e.g., 10 g of agar (B569324) culture) and extract three times with 50 mL of ethyl acetate.
-
Filter the extract to remove solid debris.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Solvent Evaporation:
-
Evaporate the dried ethyl acetate extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).
-
Vortex thoroughly to dissolve the residue.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to analysis.
-
HPLC-UV Quantification Protocol
Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Methanol:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound analytical standard and dissolve it in 1 mL of methanol.
-
Working Stock Solution (100 µg/mL): Dilute 100 µL of the primary stock solution to 1 mL with methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.
Quality Control Samples
Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range to be analyzed with each batch of samples to ensure the accuracy and precision of the analysis.
LC-MS/MS Quantification Protocol
Instrumentation and Conditions
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: 10% to 90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: 500°C.
-
IonSpray Voltage: +5500 V.
-
Curtain Gas: 35 psi.
-
Collision Gas: Nitrogen.
-
MRM Transitions: To be determined by direct infusion of a this compound standard. A hypothetical precursor ion [M+H]⁺ and product ions would be selected for quantification (quantifier) and confirmation (qualifier).
Standard and QC Sample Preparation
Prepare calibration and QC standards as described for the HPLC-UV method, but at lower concentration ranges appropriate for the sensitivity of the LC-MS/MS system (e.g., 0.1 ng/mL to 100 ng/mL).
Data Presentation
The following table summarizes the hypothetical quantitative performance parameters for the described analytical methods. These values should be experimentally determined during method validation.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.5 - 50 µg/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.1 ng/mL |
| Precision (%RSD) | < 10% | < 15% |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
Visualizations
Caption: Workflow for this compound Quantification.
Caption: Logical Flow for Method Development and Validation.
Application Notes and Protocols for the HPLC-MS Analysis of Brevianamide M
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevianamide (B1173143) M is a diketopiperazine indole (B1671886) alkaloid produced as a secondary metabolite by fungi of the Aspergillus genus, notably Aspergillus versicolor.[1] Like other members of the brevianamide family, it is of interest to the scientific community due to its potential biological activities, including antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus.[1] The analysis and quantification of Brevianamide M in fungal extracts and other biological matrices are crucial for research into its biosynthesis, pharmacological effects, and potential applications. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique for the sensitive and selective determination of this compound.
This document provides a detailed application note and protocol for the HPLC-MS analysis of this compound.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₈H₁₉N₃O₃ |
| Molecular Weight | 321.33 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol (B129727), acetonitrile, and other organic solvents |
Experimental Protocols
Sample Preparation: Extraction from Fungal Culture
This protocol is designed for the extraction of this compound from a solid-state fermentation culture of Aspergillus versicolor.
Materials:
-
Aspergillus versicolor culture grown on a solid substrate (e.g., rice, wheat)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Harvest the fungal culture and dry it at 40-50 °C to a constant weight.
-
Grind the dried culture into a fine powder.
-
Weigh 10 g of the powdered culture into a 250 mL Erlenmeyer flask.
-
Add 100 mL of ethyl acetate to the flask.
-
Macerate the mixture by shaking on an orbital shaker at 150 rpm for 24 hours at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process (steps 4-6) two more times with fresh ethyl acetate.
-
Combine the filtrates and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40 °C to obtain the crude extract.
-
Dissolve the crude extract in a known volume of methanol (e.g., 5 mL) for HPLC-MS analysis.
-
Centrifuge the methanolic solution at 10,000 rpm for 10 minutes to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
HPLC-MS/MS Method
The following parameters provide a starting point for the development of a robust quantitative method for this compound. Optimization may be required based on the specific instrumentation used.
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 10-95% B over 10 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
MRM Transitions for this compound:
Based on the fragmentation patterns of related brevianamides, the following MRM transitions are proposed for this compound.[2] The precursor ion will be the protonated molecule [M+H]⁺. The product ions are predicted based on common fragmentation pathways of the diketopiperazine core and indole moiety.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 322.1 | Predicted Q1 | 100 | To be optimized |
| Predicted Q3 | 100 | To be optimized |
Note: The optimal collision energy for each transition should be determined experimentally by infusing a standard solution of this compound and varying the collision energy to maximize the signal of the product ions.
Data Presentation
Table 1: Quantitative Analysis of this compound in Aspergillus versicolor Extracts
| Sample ID | Replicate | Peak Area | Concentration (µg/g of dry culture) |
| Extract 1 | 1 | ||
| 2 | |||
| 3 | |||
| Extract 2 | 1 | ||
| 2 | |||
| 3 |
Signaling Pathways and Logical Relationships
The fragmentation of brevianamides in the mass spectrometer follows a logical pathway. The initial protonation of the molecule is followed by collision-induced dissociation (CID), leading to the formation of characteristic product ions.
Conclusion
This application note provides a comprehensive framework for the HPLC-MS analysis of this compound. The detailed protocols for sample preparation and the starting parameters for the HPLC-MS/MS method will enable researchers to develop and validate a robust analytical method for the quantification of this important fungal metabolite. The provided diagrams illustrate the key workflows and logical relationships in the analytical process. Further method development and validation will be necessary to establish a fully quantitative assay suitable for specific research applications.
References
Application Notes and Protocols for Insecticidal Activity Screening of Brevianamide A
Disclaimer: The initial request specified "Brevianamide M". However, a thorough review of the scientific literature did not yield any information on a compound with this designation. It is presumed that this may be a typographical error. The following application notes and protocols are based on Brevianamide (B1173143) A , a well-documented fungal metabolite with known insecticidal and antifeedant properties.
Introduction
Brevianamide A is a naturally occurring indole (B1671886) alkaloid produced by fungi of the Penicillium and Aspergillus genera.[1] As a member of the diketopiperazine class of compounds, it possesses a complex bicyclo[2.2.2]diazaoctane ring system.[1] Research has indicated that Brevianamide A exhibits potent antifeedant and insecticidal activity against several key lepidopteran pests, making it a compound of interest for the development of novel bio-insecticides.[2][3] These application notes provide detailed protocols for the screening and evaluation of Brevianamide A's insecticidal properties.
Data Presentation: Insecticidal Activity of Brevianamide A
| Compound | Target Insect | Assay Type | Concentration / Dose | Observation | Reference LC50/LD50 |
| Brevianamide A | Spodoptera frugiperda | Antifeedant | 100 ppm | Active | Data not available |
| Brevianamide A | Spodoptera frugiperda | Antifeedant | 1000 ppm | Potent Antifeedant | Data not available |
| Brevianamide A | Heliothis virescens | Antifeedant | 100 ppm | Active | Data not available |
| Brevianamide A | Heliothis virescens | Antifeedant | 1000 ppm | Potent Antifeedant | Data not available |
| Emamectin benzoate | Spodoptera frugiperda | Diet Incorporation | - | - | 0.090 ppm (2nd instar) |
| Chlorantraniliprole | Spodoptera frugiperda | Diet Incorporation | - | - | 0.165 ppm (2nd instar) |
| Gedunin | Spodoptera frugiperda | Diet Incorporation | - | - | 39.0 ppm (neonate)[4] |
Experimental Protocols
Larval Diet Incorporation Bioassay
This method is used to determine the lethal concentration (LC50) of Brevianamide A when ingested by the target insect larvae.
Materials:
-
Brevianamide A
-
Artificial diet for the target lepidopteran species (e.g., Spodoptera frugiperda)
-
Solvent for Brevianamide A (e.g., acetone (B3395972), DMSO)
-
Multi-well bioassay trays (e.g., 128-well)
-
Second or third instar larvae of the target insect
-
Controlled environment chamber (25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod)
Procedure:
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of Brevianamide A in a suitable solvent.
-
Serial Dilutions: Perform serial dilutions of the stock solution to create a range of at least five concentrations to be tested. A solvent-only control should also be prepared.
-
Diet Preparation and Incorporation:
-
Prepare the artificial diet according to the manufacturer's instructions.
-
While the diet is still liquid and has cooled to a suitable temperature (around 50-60°C), add the appropriate volume of the Brevianamide A dilutions to individual batches of the diet to achieve the desired final concentrations.
-
Ensure thorough mixing to evenly distribute the compound within the diet. The solvent concentration in the final diet should be minimal and consistent across all treatments, including the control.
-
-
Dispensing the Diet: Dispense the treated and control diet into the wells of the bioassay trays. Allow the diet to solidify.
-
Infestation: Place one larva into each well of the bioassay trays.
-
Incubation: Place the trays in a controlled environment chamber.
-
Data Collection: Assess larval mortality at 24, 48, 72, and 96 hours post-infestation. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Use probit analysis to calculate the LC50 values and their 95% confidence intervals.
Topical Application Bioassay
This method is used to determine the lethal dose (LD50) of Brevianamide A through direct contact with the insect cuticle.
Materials:
-
Brevianamide A
-
Acetone (or other suitable volatile solvent)
-
Microsyringe or micro-applicator
-
Third instar larvae of the target insect
-
Petri dishes lined with filter paper
-
Controlled environment chamber
Procedure:
-
Preparation of Dosing Solutions: Prepare a series of dilutions of Brevianamide A in acetone.
-
Application:
-
Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of each dilution to the dorsal thoracic region of individual larvae.
-
A control group should be treated with acetone only.
-
-
Post-Treatment Care: Place the treated larvae in Petri dishes containing a small piece of artificial diet.
-
Incubation: Place the Petri dishes in a controlled environment chamber.
-
Data Collection: Record larval mortality at 24, 48, and 72 hours post-application.
-
Data Analysis: Calculate the LD50 values using probit analysis.
Antifeedant Bioassay (Leaf Disc Choice Test)
This assay assesses the ability of Brevianamide A to deter feeding.
Materials:
-
Brevianamide A
-
Solvent (e.g., ethanol, acetone)
-
Leaf discs from a suitable host plant (e.g., cotton, corn)
-
Petri dishes lined with moist filter paper
-
Third or fourth instar larvae of the target insect (pre-starved for 2-4 hours)
Procedure:
-
Preparation of Treatment Solutions: Prepare different concentrations of Brevianamide A in a suitable solvent.
-
Treatment of Leaf Discs:
-
For each replicate, take two leaf discs of equal size.
-
Treat one leaf disc with the Brevianamide A solution and the other with the solvent only (control).
-
Allow the solvent to evaporate completely.
-
-
Assay Setup: Place the treated and control leaf discs on opposite sides of a Petri dish lined with moist filter paper.
-
Insect Introduction: Introduce a single larva into the center of each Petri dish.
-
Incubation: Place the Petri dishes in a controlled environment chamber for 24 hours.
-
Data Collection:
-
Measure the area of each leaf disc consumed using a leaf area meter or image analysis software.
-
Calculate the Antifeedant Index (AFI) using the following formula: AFI = [(C - T) / (C + T)] x 100 Where C is the area of the control disc consumed and T is the area of the treated disc consumed.
-
-
Data Analysis: Analyze the AFI values to determine the concentration at which Brevianamide A significantly deters feeding.
Visualizations
Caption: Experimental workflow for insecticidal activity screening of Brevianamide A.
References
- 1. Brevianamide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Unified total synthesis of the brevianamide alkaloids enabled by chemical investigations into their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Control Strategies against Spodoptera frugiperda. A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of Brevianamide M
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevianamides are a class of indole (B1671886) alkaloids produced by Penicillium and Aspergillus fungi.[1] This family of natural products has garnered interest due to the diverse biological activities exhibited by some of its members. For instance, Brevianamide A has demonstrated insecticidal properties and has been shown to induce cytotoxicity in mammalian lung cells.[1] Furthermore, synthetic derivatives of Brevianamide F have been developed and have shown potential as novel antitumoral compounds, whereas Brevianamide F itself is largely inactive.[2] While the biological activities of several brevianamides have been explored, specific data on the cytotoxic effects of Brevianamide M are not yet available in the scientific literature.
These application notes provide a comprehensive guide for researchers to systematically evaluate the cytotoxic potential of this compound. The following sections detail standardized protocols for key cytotoxicity and apoptosis assays, which can be employed to characterize the bioactivity of this novel compound.
Data Presentation
As no quantitative data for this compound currently exists, the following table is provided as a template for researchers to populate with their experimental findings. This structured format will allow for the clear and concise presentation of key cytotoxicity metrics, facilitating comparison across different cell lines and experimental conditions.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Template)
| Cell Line | Cancer Type | Assay | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h | Max Inhibition (%) |
| e.g., HeLa | Cervical | MTT | ||||
| e.g., MCF-7 | Breast | MTT | ||||
| e.g., A549 | Lung | MTT | ||||
| e.g., HepG2 | Liver | MTT |
Experimental Protocols
To assess the cytotoxic effects of this compound, a multi-faceted approach employing a combination of assays is recommended. This will provide a comprehensive understanding of its potential mechanisms of action, including impact on cell viability, membrane integrity, and induction of programmed cell death (apoptosis).
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (200 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Following the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the microplate for 4 hours in a humidified atmosphere.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently mix the contents of the wells and let the plate stand overnight in the incubator to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. The amount of color formed is proportional to the number of lysed cells.
Annexin V-FITC/PI Apoptosis Assay
The Annexin V-FITC assay is a widely used method for detecting apoptosis. During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can penetrate late-stage apoptotic and necrotic cells. This dual-staining method allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash them twice with cold phosphate-buffered saline (PBS).
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL PI working solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry as soon as possible. FITC fluorescence is typically measured at 530 nm and PI fluorescence at >575 nm.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for MTT Cell Viability Assay.
References
Application Notes and Protocols for Brevianamide M and Congeners in High-Throughput Screening
Introduction
Brevianamides are a class of indole (B1671886) alkaloids produced by Penicillium and Aspergillus fungi. These complex molecules exhibit a range of biological activities, making them attractive candidates for high-throughput screening (HTS) in drug discovery programs. This document provides detailed application notes and protocols for the use of Brevianamide (B1173143) M, along with its congeners Brevianamide F and Brevianamide S, in HTS campaigns targeting antibacterial, antithrombotic, and antitubercular activities.
While specific HTS data for Brevianamide M is not extensively published, its known antibacterial properties allow for the development of robust screening protocols based on established methodologies. Brevianamides F and S serve as well-characterized examples to illustrate the broader potential of this chemical family in drug discovery.
Data Presentation
The following table summarizes the available quantitative data for the discussed brevianamides.
| Compound | Target/Activity | Assay Type | Key Metrics | Source |
| This compound | Antibacterial (E. coli, S. aureus) | Disk Diffusion | Inhibition Zone: 7-11 mm at 30 µ g/disk | (Miao et al., 2012) |
| Brevianamide F | Antithrombotic | Zebrafish thrombosis model | Reduces platelet aggregation, modulates MAPK signaling | [1][2] |
| Brevianamide S | Antitubercular (M. bovis BCG) | Whole-cell growth inhibition | MIC: 6.25 µg/mL | [3][4] |
I. This compound in Antibacterial High-Throughput Screening
Application Note:
This compound has demonstrated inhibitory activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. This positions this compound as a promising hit-finding molecule for the discovery of novel antibacterial agents. A whole-cell phenotypic screening approach is recommended to identify compounds that inhibit bacterial growth. This can be followed by secondary assays to elucidate the mechanism of action.
Experimental Workflow:
Experimental Protocol: Whole-Cell Antibacterial Growth Inhibition Assay
This protocol is adapted from standard methods for high-throughput screening of antibacterial compounds.[5][6]
1. Materials and Reagents:
-
This compound and compound library dissolved in Dimethyl Sulfoxide (DMSO)
-
Staphylococcus aureus (e.g., ATCC 29213) or Escherichia coli (e.g., ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 384-well, clear-bottom microplates
-
Positive control: Gentamicin or other appropriate antibiotic
-
Negative control: DMSO
-
Automated liquid handling system
-
Microplate reader with absorbance detection at 600 nm (OD600)
-
Shaking incubator
2. Procedure:
-
Compound Plating:
-
Using an automated liquid handler, dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well microplate.
-
Dispense 50 nL of this compound stock solution into designated wells.
-
For controls, dispense 50 nL of DMSO into negative control wells and 50 nL of Gentamicin stock into positive control wells.
-
-
Bacterial Inoculum Preparation:
-
From an overnight culture, prepare a fresh culture of the target bacterium in CAMHB and grow to the mid-logarithmic phase.
-
Dilute the bacterial culture in CAMHB to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Assay Execution:
-
Add 50 µL of the standardized bacterial inoculum to all wells of the compound-plated microplates. The final compound concentration will typically be 10 µM.
-
Seal the plates and incubate at 37°C for 16-18 hours with shaking.
-
-
Data Acquisition and Analysis:
-
Measure the optical density at 600 nm (OD600) using a microplate reader.
-
Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 x (1 - (ODcompound - ODpositive control) / (ODnegative control - ODpositive control))
-
Calculate the Z'-factor to assess assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent.
-
Primary hits are identified based on a predefined inhibition threshold (e.g., >50% inhibition).
-
3. Secondary Assays:
-
Dose-Response and MIC Determination: Confirmed hits are serially diluted and re-tested to determine the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50).
-
Cytotoxicity Assay: To assess selectivity, the cytotoxic effects of the hit compounds are evaluated against a mammalian cell line (e.g., HeLa or HEK293) using a resazurin-based assay.[5]
II. Brevianamide F in Antithrombotic High-Throughput Screening
Application Note:
Brevianamide F has been identified as a potential antithrombotic agent that modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] This pathway is crucial in platelet activation, a key event in thrombosis. High-throughput screening for novel antithrombotic agents can be performed using in vitro models of coagulation or platelet aggregation.
MAPK Signaling Pathway:
Experimental Protocol: High-Throughput Chromogenic Factor Xa Inhibition Assay
This protocol describes a common HTS assay for identifying inhibitors of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[7]
1. Materials and Reagents:
-
Brevianamide F and compound library in DMSO
-
Human Factor Xa, active enzyme
-
Chromogenic FXa substrate (e.g., Spectrozyme® FXa)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4, with BSA)
-
384-well, flat-bottom microplates
-
Positive control: A known FXa inhibitor (e.g., Rivaroxaban)
-
Negative control: DMSO
-
Automated liquid handling system
-
Microplate reader with absorbance detection at 405 nm
2. Procedure:
-
Compound Plating:
-
Dispense 50 nL of each test compound, Brevianamide F, and controls into a 384-well microplate.
-
-
Reagent Addition:
-
Add 10 µL of FXa enzyme solution to all wells and incubate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the chromogenic FXa substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 405 nm in a kinetic mode for 15-30 minutes.
-
Calculate the reaction rate (Vmax) for each well.
-
Determine the percent inhibition relative to the controls.
-
Hits are confirmed through dose-response experiments to determine IC50 values.
-
III. Brevianamide S in Antitubercular High-Throughput Screening
Application Note:
Brevianamide S exhibits selective and potent activity against Mycobacterium bovis BCG, a commonly used surrogate for Mycobacterium tuberculosis.[3][4] This selectivity suggests a novel mechanism of action, making Brevianamide S an excellent candidate for antitubercular drug discovery. A whole-cell phenotypic screen using a fluorescent reporter strain of M. tuberculosis or its surrogate is a highly effective HTS strategy.[8][9]
Experimental Protocol: Whole-Cell Phenotypic Screen Against M. tuberculosis
This protocol is based on the use of a fluorescent reporter strain of M. tuberculosis for high-throughput screening.[8][10]
1. Materials and Reagents:
-
Brevianamide S and compound library in DMSO
-
M. tuberculosis strain expressing a fluorescent protein (e.g., mCherry or DsRed)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80
-
384-well black, clear-bottom microplates
-
Positive control: Rifampicin or Isoniazid
-
Negative control: DMSO
-
Automated liquid handling system suitable for BSL-3 containment
-
Fluorescence microplate reader
-
Biosafety Level 3 (BSL-3) facility
2. Procedure:
-
Compound Plating:
-
In a BSL-3 facility, use an automated liquid handler to dispense 50 nL of compounds into 384-well plates.
-
-
Bacterial Inoculum Preparation:
-
Grow the fluorescent M. tuberculosis strain to mid-log phase.
-
Adjust the bacterial suspension to a final OD590 of 0.02 in 7H9 broth.
-
-
Assay Execution:
-
Dispense 30 µL of the bacterial inoculum into the assay plates.
-
Seal the plates and incubate for 5-7 days at 37°C in a humidified incubator.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence using a microplate reader (e.g., Ex/Em: 560/590 nm for DsRed).[10]
-
Calculate percent growth inhibition relative to controls.
-
Primary hits are selected and confirmed in dose-response format to determine the MIC.
-
Conclusion
The brevianamide family of natural products presents significant opportunities for drug discovery. This compound, with its antibacterial properties, is a valuable starting point for HTS campaigns aimed at identifying new antibiotics. The detailed protocols provided for antibacterial, antithrombotic, and antitubercular screening, exemplified by Brevianamides M, F, and S, offer a robust framework for researchers to explore the therapeutic potential of this diverse class of molecules. The integration of automated HTS with these well-defined biological assays is a critical step in accelerating the discovery of novel lead compounds.
References
- 1. Brevianamide F Exerts Antithrombotic Effects by Modulating the MAPK Signaling Pathway and Coagulation Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brevianamide F Exerts Antithrombotic Effects by Modulating the MAPK Signaling Pathway and Coagulation Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Brevianamide S - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Coupling Microplate-Based Antibacterial Assay with Liquid Chromatography for High-Resolution Growth Inhibition Profiling of Crude Extracts: Validation and Proof-of-Concept Study with Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 9. scispace.com [scispace.com]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Cell-Based Assays to Evaluate Brevianamide M Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevianamide (B1173143) M is a fungal metabolite isolated from Aspergillus versicolor, an endophytic fungus found in the marine brown alga Sargassum thunbergii[1]. Currently, the documented biological activity of Brevianamide M is primarily its modest antimicrobial properties against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria[1][2][3]. Unlike other members of the brevianamide family, such as Brevianamide F, which has demonstrated antithrombotic effects[4], or various synthetic analogues that show cytotoxic activity against cancer cell lines, the effects of this compound on mammalian cells remain largely unexplored.
These application notes provide protocols for both confirming the known antibacterial activity of this compound and for conducting initial screening assays to investigate its potential cytotoxic effects on mammalian cells. The inclusion of cytotoxicity and subsequent mechanistic assays is based on the broader biological profile of the brevianamide alkaloid class and serves as a guide for exploratory studies into the potential therapeutic applications of this compound.
Data Presentation
The existing quantitative data for this compound's biological activity is limited to antibacterial susceptibility testing. The data is summarized in the table below.
| Table 1: Antibacterial Activity of this compound | |
| Test Organism | Method |
| Escherichia coli | Disk Diffusion Assay |
| Staphylococcus aureus | Disk Diffusion Assay |
Experimental Protocols
Protocol 1: Antibacterial Susceptibility Testing (Kirby-Bauer Disk Diffusion Assay)
This protocol is designed to replicate and confirm the reported antibacterial activity of this compound.
Objective: To determine the susceptibility of E. coli and S. aureus to this compound.
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Escherichia coli (e.g., ATCC 25922)
-
Staphylococcus aureus (e.g., ATCC 25923)
-
Mueller-Hinton Agar (MHA) plates
-
Tryptic Soy Broth (TSB)
-
Spectrophotometer
-
Sterile swabs
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Positive control antibiotic disks (e.g., Gentamicin, 10 µg)
-
Negative control disks (impregnated with DMSO)
-
Incubator (37°C)
-
Calipers or ruler
Procedure:
-
Prepare this compound Disks: Dissolve this compound in DMSO to a concentration of 3 mg/mL. Aseptically apply 10 µL of this solution to sterile paper disks to achieve a final concentration of 30 µ g/disk . Allow the disks to dry completely in a sterile environment.
-
Prepare Bacterial Inoculum: Inoculate a single colony of E. coli and S. aureus into separate tubes containing 5 mL of TSB. Incubate at 37°C with shaking until the turbidity reaches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Adjust the bacterial suspension with sterile broth as needed, verifying the concentration with a spectrophotometer at 600 nm.
-
Inoculate MHA Plates: Dip a sterile swab into the adjusted bacterial suspension, ensuring it is fully saturated. Remove excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure even coverage. Allow the plate to dry for 3-5 minutes.
-
Apply Disks: Aseptically place the prepared this compound disk, a positive control disk, and a negative control disk onto the inoculated MHA plate. Ensure disks are placed at least 24 mm apart.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure Zones of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm).
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol serves as a primary screen to determine if this compound exhibits cytotoxic activity against mammalian cells. A cancer cell line (e.g., HeLa) and a non-cancerous cell line (e.g., HEK-293) are suggested for initial testing to assess selectivity.
Objective: To evaluate the dose-dependent cytotoxic effect of this compound on a human cancer cell line and a non-cancerous human cell line.
Materials:
-
HeLa (human cervical cancer) and HEK-293 (human embryonic kidney) cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa and HEK-293 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.5% in any well. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and 0.5% DMSO as a vehicle control, and wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Protocol 3: Apoptosis Assessment by Annexin V/Propidium Iodide Staining
If this compound is found to be cytotoxic, this assay can determine if the mechanism of cell death is apoptosis.
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Target cell line showing cytotoxicity (e.g., HeLa)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its determined IC50 and 2x IC50 concentrations for 24 hours. Include an untreated and a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge.
-
Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1x Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
References
- 1. Secondary Metabolites from an Algicolous Aspergillus versicolor Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | Significance of research on natural products from marine-derived Aspergillus species as a source against pathogenic bacteria [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Brevianamide Target Identification
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes and protocols are designed to guide researchers in selecting and implementing appropriate target identification strategies. The methodologies described herein are broadly applicable to natural products and are supported by detailed experimental protocols and illustrative workflows.
Section 1: Target Identification Strategies
The identification of protein targets for natural products like brevianamides can be approached through several robust methods. These techniques can be broadly categorized into two main approaches: affinity-based methods and biophysical methods.
-
Affinity-Based Methods: These techniques rely on the specific binding interaction between the small molecule (e.g., a brevianamide) and its protein target. A modified version of the natural product, known as a probe, is typically used to "fish" for its binding partners in a complex biological sample.
-
Biophysical Methods: These label-free techniques detect the direct interaction between an unmodified natural product and its target protein by measuring changes in the protein's physical properties, such as its stability.
This guide will focus on three widely used techniques:
-
Photo-Affinity Chromatography: An affinity-based method that utilizes a photoreactive probe to covalently link to its target upon UV irradiation.[4]
-
Drug Affinity Responsive Target Stability (DARTS): A biophysical method that identifies target proteins based on their increased resistance to proteolysis upon ligand binding.
-
Cellular Thermal Shift Assay (CETSA): A biophysical method that identifies target proteins by detecting their increased thermal stability in the presence of a binding ligand.
Section 2: Photo-Affinity Chromatography
Application Note:
Photo-affinity chromatography is a powerful technique for identifying the direct binding partners of a small molecule. This method involves synthesizing a chemical probe by attaching a photoreactive group and an affinity tag (e.g., biotin) to the brevianamide (B1173143) molecule. The probe is incubated with a cell lysate, and upon exposure to UV light, the photoreactive group forms a covalent bond with the target protein. The resulting complex is then captured using affinity chromatography (e.g., streptavidin beads for a biotinylated probe), and the target protein is identified by mass spectrometry.
Key Advantages:
-
Identifies direct binding partners.
-
The covalent linkage provides a stable complex for isolation.
-
Applicable to a wide range of biological samples.
Considerations:
-
Requires chemical modification of the natural product, which may alter its binding properties.
-
Synthesis of the probe can be challenging.
-
Non-specific binding to abundant proteins can be an issue.
Experimental Workflow Diagram:
Caption: Workflow for Photo-Affinity Chromatography.
Protocol: Photo-Affinity Chromatography
Materials:
-
Brevianamide photo-affinity probe (biotinylated and with a photoreactive group)
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-conjugated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
UV crosslinking device (e.g., 365 nm UV lamp)
-
SDS-PAGE gels and electrophoresis system
-
Mass spectrometer
Procedure:
-
Probe Synthesis: Synthesize a brevianamide probe containing a biotin (B1667282) tag and a photoreactive group (e.g., benzophenone (B1666685) or diazirine).
-
Cell Lysis: a. Culture cells to the desired density and harvest. b. Wash cells with cold PBS and lyse in lysis buffer. c. Centrifuge to pellet cell debris and collect the supernatant (cell lysate). d. Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
Binding and Crosslinking: a. Incubate the cell lysate (e.g., 1 mg of total protein) with the brevianamide probe (e.g., 1-10 µM) for 1 hour at 4°C with gentle rotation. b. As a negative control, incubate a separate lysate sample with a non-photoreactive control probe or with an excess of unmodified this compound to compete for binding. c. Transfer the samples to a petri dish on ice and irradiate with UV light (e.g., 365 nm) for 15-30 minutes to induce crosslinking.
-
Affinity Capture: a. Add pre-washed streptavidin beads to the crosslinked lysate and incubate for 1 hour at 4°C with gentle rotation. b. Use a magnetic rack to capture the beads.
-
Washing: a. Discard the supernatant and wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution and Analysis: a. Elute the captured proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes. b. Separate the eluted proteins by SDS-PAGE. c. Visualize the protein bands (e.g., with Coomassie or silver stain). d. Excise the protein bands of interest (those present in the probe sample but absent or reduced in the control samples). e. Identify the proteins by in-gel digestion followed by mass spectrometry.
Section 3: Drug Affinity Responsive Target Stability (DARTS)
Application Note:
DARTS is a label-free method for identifying the protein targets of a small molecule. It is based on the principle that the binding of a small molecule can stabilize the structure of its target protein, making it more resistant to digestion by proteases. In a typical DARTS experiment, a cell lysate is treated with the small molecule of interest (unmodified brevianamide) or a vehicle control, and then subjected to limited proteolysis. The resulting protein fragments are then analyzed by SDS-PAGE and mass spectrometry. Proteins that are protected from proteolysis in the presence of the small molecule are identified as potential targets.
Key Advantages:
-
Does not require modification of the natural product.
-
Applicable to any small molecule that binds a protein target.
-
Relatively simple and quick to perform.
Considerations:
-
The degree of protection from proteolysis can vary.
-
May not be suitable for identifying very weak interactions.
-
Optimization of the protease concentration and digestion time is crucial.
Experimental Workflow Diagram:
Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).
Protocol: Drug Affinity Responsive Target Stability (DARTS)
Materials:
-
Unmodified this compound
-
Cell line of interest
-
Lysis buffer (non-denaturing, e.g., M-PER buffer) with protease inhibitors
-
Protease (e.g., Pronase or thermolysin)
-
Protease stop solution (e.g., EDTA for metalloproteases, or heat inactivation)
-
SDS-PAGE gels and electrophoresis system
-
Mass spectrometer
Procedure:
-
Cell Lysis: a. Prepare cell lysate as described in the Photo-Affinity Chromatography protocol, using a non-denaturing lysis buffer.
-
Drug Treatment: a. Divide the cell lysate into two aliquots. b. To one aliquot, add this compound to the desired final concentration (e.g., 10-100 µM). c. To the other aliquot, add an equal volume of the vehicle (e.g., DMSO) as a control. d. Incubate both samples for 1 hour at room temperature.
-
Proteolysis: a. Add a protease (e.g., Pronase) to both the treated and control samples. The optimal protease concentration and digestion time need to be determined empirically. b. Incubate the samples at room temperature for a set time (e.g., 10-30 minutes). c. Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
Analysis: a. Add SDS-PAGE sample buffer to the digested lysates and boil for 5-10 minutes. b. Separate the proteins by SDS-PAGE. c. Visualize the protein bands using Coomassie or silver staining. d. Compare the banding patterns of the this compound-treated and control samples. e. Excise the protein bands that are present or more intense in the treated sample. f. Identify the proteins by in-gel digestion and mass spectrometry.
Section 4: Cellular Thermal Shift Assay (CETSA)
Application Note:
CETSA is another label-free method for identifying protein targets, based on the principle of ligand-induced thermal stabilization. When a small molecule binds to its target protein, it generally increases the protein's melting temperature (Tm). In a CETSA experiment, cells or cell lysates are treated with the small molecule, heated to various temperatures, and the soluble fraction of proteins is analyzed. Target proteins will remain in the soluble fraction at higher temperatures in the presence of the binding ligand compared to the control. This thermal shift can be detected by Western blotting for a specific candidate protein or by mass spectrometry for proteome-wide target identification (Thermal Proteome Profiling, TPP).
Key Advantages:
-
Label-free, using the unmodified natural product.
-
Can be performed in a cellular context, providing physiological relevance.
-
Can be adapted for high-throughput screening.
Considerations:
-
Not all ligand-protein interactions result in a significant thermal shift.
-
The magnitude of the thermal shift can be small.
-
Proteome-wide analysis can be complex and data-intensive.
Experimental Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Unmodified this compound
-
Cell line of interest
-
Cell culture medium
-
PBS
-
PCR tubes or strips
-
Thermal cycler
-
Lysis buffer (e.g., PBS with protease inhibitors and freeze-thaw lysis)
-
Western blot reagents or mass spectrometer
Procedure:
-
Cell Treatment: a. Culture cells to the desired density. b. Treat the cells with this compound or vehicle control for a specified time in the culture medium. c. Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heating: a. Aliquot the cell suspensions into PCR tubes. b. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Lysis and Fractionation: a. Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature). b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins. c. Collect the supernatant containing the soluble proteins.
-
Analysis: a. Western Blotting (for candidate proteins): i. Measure the protein concentration of the soluble fractions. ii. Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody against the candidate target protein. iii. Quantify the band intensities to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement. b. Mass Spectrometry (for proteome-wide analysis): i. Prepare the soluble protein fractions for mass spectrometry analysis (e.g., by digestion and peptide labeling). ii. Analyze the samples by LC-MS/MS. iii. Identify and quantify the proteins in each sample to determine the thermal stability of thousands of proteins simultaneously.
Section 5: Data Presentation
Quantitative data from these experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Illustrative Data from Photo-Affinity Chromatography
| Protein ID | Protein Name | Peptide Count (Probe) | Peptide Count (Control) | Fold Enrichment (Probe/Control) |
| P12345 | Example Protein 1 | 25 | 2 | 12.5 |
| Q67890 | Example Protein 2 | 18 | 1 | 18.0 |
| R54321 | Example Protein 3 | 5 | 4 | 1.25 |
This table illustrates how to present data from a photo-affinity chromatography experiment followed by mass spectrometry. A high fold enrichment suggests a specific interaction.
Table 2: Illustrative Data from DARTS
| Protein ID | Protein Name | Band Intensity (this compound) | Band Intensity (Control) | Protection Ratio |
| P12345 | Example Protein 1 | 0.85 | 0.20 | 4.25 |
| Q67890 | Example Protein 2 | 0.60 | 0.15 | 4.00 |
| S98765 | Housekeeping Protein | 0.90 | 0.88 | 1.02 |
This table shows hypothetical densitometry data from a DARTS experiment analyzed by SDS-PAGE. A high protection ratio indicates that the protein is stabilized by this compound.
Table 3: Illustrative Data from CETSA
| Protein ID | Protein Name | Melting Temp (°C) (this compound) | Melting Temp (°C) (Control) | Thermal Shift (ΔTm) |
| P12345 | Example Protein 1 | 58.5 | 55.0 | +3.5 |
| Q67890 | Example Protein 2 | 62.0 | 57.5 | +4.5 |
| T12345 | Non-target Protein | 52.0 | 52.2 | -0.2 |
This table presents example data from a CETSA experiment. A positive thermal shift (ΔTm) indicates that this compound binding stabilizes the protein.
Conclusion
The identification of molecular targets is a cornerstone of modern drug discovery and chemical biology. While "this compound" remains to be fully characterized, the protocols and application notes provided here for photo-affinity chromatography, DARTS, and CETSA offer a robust framework for elucidating the protein targets of the brevianamide class of natural products. Each technique has its own strengths and weaknesses, and the choice of method will depend on the specific research question, available resources, and the chemical properties of the brevianamide being studied. A multi-pronged approach, combining both affinity-based and biophysical methods, will likely yield the most comprehensive and reliable results, paving the way for a deeper understanding of the therapeutic potential of these fascinating natural compounds.
References
- 1. Brevianamide - Wikipedia [en.wikipedia.org]
- 2. Unified total synthesis of the brevianamide alkaloids enabled by chemical investigations into their biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05801K [pubs.rsc.org]
- 3. Total Synthesis of Brevianamide S - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Brevianamide M Production in Fungal Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields of Brevianamide (B1173143) M in fungal culture solutions.
Troubleshooting Guide: Low Brevianamide M Yield
Low or inconsistent yields of this compound are a common challenge in fungal fermentation. This guide provides a structured approach to identifying and resolving potential issues in your experimental workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very low this compound production | Fungal Strain Issues: - Incorrect fungal strain or misidentification. - Loss of productivity due to repeated subculturing. - Genetic mutations in the brevianamide biosynthetic gene cluster. | - Verify the fungal strain identity using molecular methods (e.g., ITS sequencing). - Use a freshly revived culture from a cryopreserved stock for each experiment. - If possible, sequence the brevianamide biosynthetic gene cluster to check for mutations. |
| Inappropriate Culture Conditions: - Suboptimal pH of the culture medium. - Incorrect incubation temperature. - Insufficient aeration for submerged cultures. - Lack of conidiation in solid-state fermentation.[1] | - Optimize the initial pH of the medium. For Penicillium and Aspergillus species, a starting pH between 5.0 and 6.5 is often optimal.[2] - Maintain a constant incubation temperature. For Penicillium brevicompactum, temperatures between 22°C and 28°C have been reported for the production of related metabolites.[2] - For submerged cultures, increase the agitation speed or use baffled flasks to improve oxygen transfer. - For solid-state fermentation, ensure culture conditions promote the formation of aerial mycelium and conidiation, as brevianamide production is linked to this developmental stage.[1][3] | |
| Nutrient Limitation or Inhibition: - Depletion of key precursors (tryptophan and proline). - Inappropriate carbon or nitrogen source. - Presence of inhibitory compounds in the medium. | - Supplement the medium with L-tryptophan and L-proline. - Experiment with different carbon sources (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) sulfate). - If using complex media, consider potential batch-to-batch variability and test different suppliers. | |
| Inconsistent this compound yields between batches | Variability in Inoculum: - Inconsistent spore concentration or age of the inoculum. - Use of mycelial plugs of varying sizes. | - Standardize the inoculum preparation by using a defined spore suspension with a known concentration (e.g., 10^6 - 10^7 spores/mL). - If using mycelial plugs, ensure they are of a consistent size and taken from the same region of the fungal colony. |
| Extraction Inefficiency: - Incomplete extraction of this compound from the fungal biomass and medium. - Degradation of the compound during extraction. - Formation of emulsions during liquid-liquid extraction. | - Ensure thorough homogenization of the fungal biomass and solid substrate before extraction. - Use a suitable organic solvent for extraction, such as ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol. - Perform multiple extractions of the culture material to ensure complete recovery. - Avoid prolonged exposure to high temperatures and direct light during the extraction process. - To break emulsions, try adding a saturated NaCl solution or centrifuging the mixture at a higher speed. | |
| Difficulty in purifying this compound | Co-extraction of Impurities: - Presence of other secondary metabolites with similar chemical properties. - Extraction of pigments and other interfering compounds from the culture medium. | - Employ a multi-step purification strategy, such as a combination of column chromatography (e.g., silica (B1680970) gel, Sephadex) and preparative HPLC. - Use different solvent systems for chromatographic separation to improve resolution. - Consider a pre-purification step, such as solid-phase extraction (SPE), to remove highly polar or non-polar impurities. |
Quantitative Data on Factors Affecting Brevianamide Production
While specific data on the direct impact of culture conditions on this compound yield in fungal cultures is limited in publicly available literature, data from an engineered E. coli system producing a key precursor, (-)-dehydrobrevianamide E, provides valuable insights into potential optimization strategies.[4]
Table 1: Impact of Culture Temperature and Duration on (-)-dehydrobrevianamide E Production in Engineered E. coli
| Temperature | Culture Duration | (-)-dehydrobrevianamide E Yield (mg/L) |
| 30°C | 24 hours | Lower Yield |
| 18°C | 96 hours (4 days) | 5.3 |
Data sourced from an engineered E. coli pathway.[4]
Table 2: Effect of Enhanced NADPH Pools on (-)-dehydrobrevianamide E Production in Engineered E. coli
| Condition | (-)-dehydrobrevianamide E Yield (mg/L) |
| Standard | 5.3 |
| Enhanced NADPH Pools | 20.6 |
Data sourced from an engineered E. coli pathway.[4]
These tables suggest that lower temperatures and longer incubation times, as well as optimizing cellular redox balance, can significantly impact the production of brevianamide-related compounds. Similar optimization strategies can be applied to fungal cultures.
Experimental Protocols
Protocol 1: Solid-State Fermentation of Penicillium brevicompactum for Brevianamide Production
-
Media Preparation:
-
Prepare Czapek-Dox agar (B569324) plates.
-
Alternatively, use a solid substrate such as rice or wheat bran, supplemented with a nutrient solution. Autoclave the solid substrate and nutrient solution separately and mix under sterile conditions.
-
-
Inoculation:
-
Prepare a spore suspension of Penicillium brevicompactum in sterile water containing 0.05% Tween 80 from a 7-10 day old culture grown on Potato Dextrose Agar (PDA).
-
Adjust the spore concentration to approximately 1 x 10^7 spores/mL.
-
Inoculate the solid substrate with the spore suspension and mix thoroughly to ensure even distribution.
-
-
Incubation:
-
Incubate the inoculated substrate in a humidified incubator at 24-28°C for 14-21 days.
-
Ensure adequate aeration to promote fungal growth and conidiation. Brevianamide production is often associated with the onset of conidiation.[1]
-
-
Harvesting:
-
After the incubation period, harvest the entire solid culture, including the fungal biomass and the substrate.
-
Protocol 2: Extraction of this compound from Solid Culture
-
Drying and Grinding:
-
Lyophilize (freeze-dry) the harvested solid culture to remove water.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Suspend the powdered material in ethyl acetate (or a 2:1 mixture of chloroform:methanol) at a ratio of 1:10 (w/v).
-
Stir the suspension at room temperature for 24 hours.
-
Filter the mixture through cheesecloth or a Büchner funnel to separate the solvent extract from the solid residue.
-
Repeat the extraction process on the solid residue two more times to ensure complete extraction.
-
-
Concentration:
-
Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude extract can be further purified using chromatographic techniques such as column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Caption: A flowchart of the experimental workflow for this compound production.
Caption: A simplified diagram of the Brevianamide A biosynthetic pathway.
Frequently Asked Questions (FAQs)
Q1: My Penicillium brevicompactum culture is growing well, but I'm not detecting any this compound. What could be the problem?
A1: One of the most critical factors for brevianamide production in Penicillium brevicompactum is the induction of conidiation (spore formation).[1] If your culture is only producing vegetative mycelium (the fuzzy, non-spore-forming part of the fungus), you are unlikely to get significant yields of brevianamides. Ensure your culture conditions, including the media composition, humidity, and light exposure (if applicable), are conducive to sporulation.
Q2: Can I produce this compound in a liquid culture instead of a solid-state fermentation?
A2: While solid-state fermentation is commonly reported for brevianamide production, submerged (liquid) fermentation is also possible. However, you may need to optimize different parameters, such as aeration (shaking speed), pH control, and media composition, to induce secondary metabolite production in a liquid environment. It is often more challenging to induce conidiation in submerged cultures, which can impact the yield.
Q3: What are the key precursors for this compound biosynthesis that I can add to my culture medium?
A3: The core structure of this compound is derived from the amino acids L-tryptophan and L-proline.[4] Supplementing your culture medium with these amino acids may enhance the yield, especially if the medium is not rich in these precursors.
Q4: I am having trouble with emulsions during the ethyl acetate extraction of my culture. How can I resolve this?
A4: Emulsions are a common issue when extracting fungal cultures due to the presence of lipids and other amphipathic molecules. To break an emulsion, you can try the following:
-
Add a saturated solution of sodium chloride (brine) to the mixture.
-
Centrifuge the mixture at a higher speed and for a longer duration.
-
Filter the entire mixture through a bed of Celite.
-
Allow the mixture to stand undisturbed for an extended period, which may allow the layers to separate.
Q5: Is there an alternative to fungal culture for producing brevianamides?
A5: Yes, researchers have successfully engineered Escherichia coli to produce precursors of brevianamides.[4] This synthetic biology approach can offer more controlled and potentially higher-yield production, bypassing the complexities of fungal culture and the challenges of low native yields. However, this requires significant expertise in molecular biology and metabolic engineering.
References
- 1. Brevianamides A and B Are Formed Only After Conidiation Has Begun in Solid Cultures of Penicillium brevicompactum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unified total synthesis of the brevianamide alkaloids enabled by chemical investigations into their biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05801K [pubs.rsc.org]
- 3. Relationship between Secondary Metabolism and Fungal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering a Biosynthetic Pathway to Produce (+)-Brevianamides A and B - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Brevianamide M Extraction
Welcome to the technical support center for Brevianamide M extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of your extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which organisms can it be isolated?
This compound is a member of the indole (B1671886) alkaloid family of natural products. These compounds are classified as 2,5-diketopiperazines and are known to be produced as secondary metabolites by various fungi, particularly those belonging to the genera Penicillium and Aspergillus.
Q2: Which solvents are most effective for extracting this compound?
The choice of solvent is critical for efficient extraction. Methanol (B129727) and ethyl acetate (B1210297) are commonly used for the extraction of indole alkaloids from fungal cultures. While methanol is effective due to its polarity, ethyl acetate is also a good choice with strong solubility and stability.[1][2][3] The optimal solvent may depend on the specific fungal strain and cultivation conditions. It is recommended to perform small-scale pilot extractions to compare the efficiency of different solvents.
Q3: What are the key parameters to consider for optimizing this compound extraction?
Several factors can influence the extraction yield of this compound. These include:
-
Solvent Selection: As mentioned, the polarity and solubility characteristics of the solvent are crucial.
-
Temperature: Higher temperatures can increase extraction efficiency but may also lead to the degradation of thermolabile compounds.
-
Extraction Time: Longer extraction times generally lead to higher yields, up to a certain point where equilibrium is reached.[4]
-
pH: The pH of the extraction solvent can affect the stability and solubility of the target compound.
-
Solid-to-Liquid Ratio: A higher solvent-to-solid ratio can improve extraction efficiency.
Q4: How can I purify this compound from the crude extract?
Post-extraction purification is essential to isolate this compound from other co-extracted compounds. Common purification techniques include:
-
Column Chromatography: This is a widely used method for separating compounds based on their polarity.
-
Solid-Phase Extraction (SPE): SPE is an effective technique for sample clean-up and concentration, offering good recovery and precision.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction and provides potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of this compound | 1. Incorrect Fungal Strain or Growth Conditions: The fungal strain may not be a high producer of this compound, or the culture conditions (media, temperature, incubation time) may not be optimal for its production. | 1. Verify the identity of your fungal strain. Optimize culture conditions by experimenting with different media compositions, incubation temperatures, and harvesting times. Brevianamides A and B production in Penicillium brevicompactum has been observed to begin after conidiation starts in solid cultures.[5] |
| 2. Inefficient Extraction Solvent: The solvent used may not be effective in solubilizing this compound. | 2. Test a range of solvents with varying polarities, such as methanol, ethyl acetate, and chloroform. Perform small-scale extractions to compare their efficiency. | |
| 3. Suboptimal Extraction Parameters: Incorrect temperature, time, or solid-to-liquid ratio can lead to poor extraction. | 3. Systematically optimize extraction parameters. For instance, for ultrasound-assisted extraction of indole alkaloids, parameters like methanol concentration (e.g., 73%), solid-liquid ratio (e.g., 25 mL/g), and temperature (e.g., 51°C) can be optimized. | |
| 4. Degradation of this compound: The compound may be degrading during extraction or storage due to inappropriate pH or temperature. | 4. While specific stability data for this compound is limited, related indole alkaloids can be sensitive to acidic or alkaline conditions and high temperatures. It is advisable to work at neutral pH and moderate temperatures unless optimized otherwise. Store extracts at low temperatures (-20°C or -80°C) and protected from light. | |
| Presence of Impurities in the Final Product | 1. Incomplete Separation During Purification: The purification method (e.g., column chromatography) may not be providing adequate resolution. | 1. Optimize the chromatography conditions. This may involve trying different solvent systems (mobile phase), stationary phases, or using techniques like gradient elution. |
| 2. Co-elution of Structurally Similar Compounds: Other fungal metabolites with similar chemical properties may be co-eluting with this compound. | 2. Employ a secondary purification step, such as preparative High-Performance Liquid Chromatography (HPLC) or Solid-Phase Extraction (SPE) with a different selectivity. | |
| Inconsistent Extraction Yields | 1. Variability in Fungal Culture: Inconsistent growth of the fungus will lead to variable production of secondary metabolites. | 1. Standardize your fungal culture protocol, including inoculum size, media preparation, and incubation conditions, to ensure reproducible growth. |
| 2. Inconsistent Extraction Procedure: Variations in extraction time, temperature, or solvent volume will affect the yield. | 2. Maintain strict control over all extraction parameters. Use calibrated equipment and follow a standardized protocol for every extraction. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Solid Fungal Culture
This protocol is a general guideline based on methods for extracting similar indole alkaloids from Aspergillus species. Optimization for your specific strain and conditions is recommended.
Materials:
-
Dried and powdered fungal mycelium grown on a solid substrate.
-
Methanol (HPLC grade)
-
Ultrasonic bath
-
Centrifuge and centrifuge tubes
-
Filter paper or syringe filters (0.22 µm)
-
Rotary evaporator
Procedure:
-
Weigh a known amount of the dried and powdered fungal material.
-
Add methanol to the fungal material at a specific solid-to-liquid ratio (e.g., 1:25 g/mL).
-
Place the mixture in an ultrasonic bath and sonicate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C).
-
After sonication, centrifuge the mixture to pellet the solid material.
-
Decant the supernatant. For exhaustive extraction, the pellet can be re-extracted 2-3 times with fresh solvent.
-
Combine the supernatants and filter through filter paper or a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Store the crude extract at -20°C until further purification.
Protocol 2: Solid-Phase Extraction (SPE) for Clean-up of this compound Extract
This protocol provides a general procedure for purifying the crude extract. The choice of SPE cartridge and solvents will depend on the specific impurities present.
Materials:
-
Crude this compound extract
-
SPE cartridge (e.g., C18 or a cation-exchange polymeric cartridge)
-
Methanol
-
Deionized water
-
Elution solvent (e.g., methanol with a small percentage of ammonia (B1221849) for cation-exchange)
-
SPE manifold
Procedure:
-
Conditioning: Condition the SPE cartridge by passing a specific volume of methanol followed by deionized water through it.
-
Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.
-
Elution: Elute the bound this compound from the cartridge using a stronger solvent. For cation-exchange cartridges, an elution solvent containing a base like ammonia is often used.
-
Drying: Evaporate the elution solvent to obtain the purified this compound fraction.
Data Presentation
Table 1: Comparison of Solvents for Indole Alkaloid Extraction (Hypothetical Data)
This table illustrates how to present comparative data for different extraction solvents. Actual values should be determined experimentally.
| Solvent | Extraction Yield (%) | Purity of this compound (%) |
| Methanol | 1.5 ± 0.2 | 75 ± 5 |
| Ethyl Acetate | 1.2 ± 0.1 | 85 ± 4 |
| Chloroform | 0.8 ± 0.1 | 60 ± 6 |
| Acetone | 1.0 ± 0.2 | 70 ± 5 |
Table 2: Effect of Temperature on this compound Extraction Yield (Hypothetical Data)
This table shows how to present data on the effect of temperature on extraction efficiency.
| Temperature (°C) | Extraction Yield (%) |
| 25 | 1.0 ± 0.1 |
| 40 | 1.4 ± 0.2 |
| 60 | 1.3 ± 0.1 (potential degradation) |
| 80 | 0.9 ± 0.2 (significant degradation) |
Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. scialert.net [scialert.net]
- 2. mdpi.com [mdpi.com]
- 3. Effects of solvent extraction on the phytoconstituents and in vitro antioxidant activity properties of leaf extracts of the two selected medicinal plants from Malawi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Brevianamides A and B Are Formed Only After Conidiation Has Begun in Solid Cultures of Penicillium brevicompactum - PMC [pmc.ncbi.nlm.nih.gov]
Brevianamide M stability and degradation issues
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of experiments involving Brevianamide M.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is an indole (B1671886) alkaloid belonging to the diketopiperazine class of natural products. It is a metabolite of the fungus Aspergillus versicolor and has demonstrated antimicrobial activity against Escherichia coli and Staphylococcus aureus.[1] Key identifiers for this compound are:
-
CAS Number: 1174538-69-2
-
Molecular Formula: C₂₁H₂₅N₃O₃
-
Molecular Weight: 367.44 g/mol
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability and integrity of this compound, please adhere to the following guidelines:
-
Short-term Storage: For routine laboratory use, solid this compound can be stored at room temperature.
-
Long-term Storage: For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light.
-
Solution Storage: If it is necessary to store this compound in solution, prepare the solution fresh for each experiment. If short-term storage of a stock solution is unavoidable, store it at -20°C or -80°C in a tightly sealed vial, protected from light. It is advisable to conduct a stability test on the stock solution if it is stored for an extended period. Indole alkaloids in solution should ideally be used within 24 hours of preparation.[2]
Q3: What solvents should I use to dissolve this compound?
For a related compound, Brevianamide F, solubility information is available which may serve as a guide. Brevianamide F is soluble in DMSO (50 mg/mL with sonication).[3] It is recommended to use freshly opened, anhydrous DMSO to prepare stock solutions. For aqueous experiments, further dilution of the DMSO stock solution into the aqueous buffer is a common practice. Always ensure the final concentration of the organic solvent is compatible with your experimental system.
Q4: Is this compound sensitive to light?
Q5: To what other conditions might this compound be sensitive?
As a member of the diketopiperazine and indole alkaloid families, this compound may be susceptible to degradation under certain conditions:
-
pH: Diketopiperazines can be unstable outside of a neutral pH range. They are known to undergo hydrolysis to the corresponding dipeptide under acidic (pH < 3) and basic (pH > 8) conditions.[5][6]
-
Temperature: Thermal degradation is a possibility for complex organic molecules. It is advisable to avoid prolonged exposure to high temperatures.
-
Oxidation: The indole moiety can be susceptible to oxidation. Avoid exposure to strong oxidizing agents and minimize headspace in storage containers.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected bioactivity in experiments. | Degradation of this compound in stock solutions or during the experiment. | Prepare fresh solutions of this compound for each experiment from solid material. If using a stored stock solution, perform a quality control check using an appropriate analytical method (e.g., HPLC-UV) to confirm its integrity and concentration. Ensure that experimental buffers are within a neutral pH range (pH 6-8). |
| Inaccurate initial concentration of the stock solution. | Confirm the concentration of your stock solution using a validated analytical method such as HPLC-UV or qNMR with a certified reference standard. | |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Degradation of this compound. | Review the handling and storage procedures. Potential degradation products could arise from hydrolysis of the diketopiperazine ring or oxidation of the indole moiety. Protect samples from light and extreme pH and temperatures. Analyze the sample by LC-MS to identify the mass of the unknown peaks, which may correspond to hydrolysis or oxidation products. |
| Contamination of the sample or solvent. | Use high-purity solvents and new, clean labware. Run a blank (solvent only) to check for system contamination. | |
| Difficulty in dissolving this compound. | Use of an inappropriate solvent or low-quality solvent. | Use high-purity, anhydrous DMSO for preparing the initial stock solution. Gentle warming and sonication may aid dissolution. For aqueous solutions, ensure the final concentration of DMSO is low enough to maintain solubility and not affect the experiment. |
Experimental Protocols
The following are generalized protocols for experiments commonly performed with indole alkaloids and diketopiperazines. These should be adapted and optimized for this compound.
Stability Study of this compound in Solution
Objective: To determine the stability of this compound in a specific solvent and buffer system under defined temperature and light conditions.
Methodology:
-
Solution Preparation: Prepare a solution of this compound in the desired solvent (e.g., DMSO) at a known concentration. Further dilute this stock solution into the experimental buffer (e.g., phosphate-buffered saline, pH 7.4) to the final test concentration.
-
Incubation Conditions: Aliquot the solution into several vials. Expose the vials to a matrix of conditions to be tested (e.g., 4°C, room temperature, 37°C; protected from light vs. exposed to ambient light).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), take an aliquot from each condition.
-
Sample Analysis: Immediately analyze the aliquots by a validated stability-indicating analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: Quantify the peak area of this compound at each time point relative to the t=0 sample. A decrease in the peak area indicates degradation. The appearance of new peaks should also be monitored and quantified if possible.
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)-UV
Objective: To determine the concentration and purity of a this compound sample.
Methodology:
-
Standard Preparation: Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Example): [7]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid to improve peak shape). The specific gradient should be optimized to achieve good separation of this compound from any impurities or degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength of maximum absorbance for the indole chromophore (typically around 220 nm or 280 nm).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve. Purity can be assessed by the relative percentage of the main peak area to the total peak area.
Visualizations
Logical Workflow for Troubleshooting this compound Instability
Caption: Troubleshooting workflow for inconsistent experimental results.
Proposed Signaling Pathway for Brevianamide Activity
The following diagram illustrates a potential mechanism of action for brevianamides, based on the activity of the related compound, Brevianamide F, which has been shown to modulate the MAPK signaling pathway. This pathway is provided for illustrative purposes and may not represent the exact mechanism of this compound.
Caption: Postulated signaling pathway for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Brevianamide - Wikipedia [en.wikipedia.org]
- 5. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Brevianamide M Total Synthesis: Technical Support Center
Welcome to the technical support center for the total synthesis of Brevianamide (B1173143) M and related alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic campaigns.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of Brevianamide M and its analogues. The solutions provided are based on published literature and aim to offer practical guidance for experimental work.
Question 1: We are struggling with the diastereoselectivity of the key intramolecular Diels-Alder reaction, consistently obtaining the wrong isomer or a poor diastereomeric ratio. What strategies can we employ to favor the desired Brevianamide A-type anti-configured bicyclo[2.2.2]diazaoctane core over the syn-configured core?
Answer: Controlling the diastereoselectivity of the intramolecular Diels-Alder reaction is a critical and historically challenging aspect of Brevianamide synthesis. The outcome is highly dependent on the nature of the dienophile and the reaction conditions. Here are several strategies to consider:
-
Substrate Modification (Pre-oxidation vs. Post-oxidation):
-
Pre-oxidation Strategy: Performing the cycloaddition with an oxindole-containing substrate generally leads to complete anti-selectivity, favoring the formation of brevianamides with the core structure of Brevianamide Y.[1]
-
Post-oxidation Strategy: Conversely, if the cycloaddition is performed on an indole-containing substrate first to generate a syn-configured framework, a subsequent face-selective oxidation can lead to the desired stereochemistry.[1]
-
-
Biomimetic Cascade Reaction: The first successful total synthesis of (+)-Brevianamide A utilized a biomimetic approach.[2] This involved the oxidation of (+)-dehydrodeoxybrevianamide E to "dehydro-brevianamide E", which then undergoes a cascade of ring opening, semi-pinacol rearrangement, tautomerization, and finally the key intramolecular Diels-Alder cyclization.[2] This approach allows for the in situ formation and trapping of an unstable indoxyl intermediate, guiding the reaction towards the desired product.[2]
-
Use of Lewis Acids or Catalysts: While not extensively detailed in the initial search results for this compound itself, the use of Lewis acids or other catalysts to influence the conformation of the transition state in Diels-Alder reactions is a general and powerful strategy in organic synthesis that could be explored.
-
Solvent and Temperature Effects: Systematically screening different solvents and reaction temperatures can have a significant impact on diastereoselectivity. These parameters can influence the conformational preferences of the cyclization precursor.
Logical Flow for Troubleshooting Diastereoselectivity:
Caption: Troubleshooting workflow for Diels-Alder diastereoselectivity.
Question 2: Our synthesis involves an indoxyl intermediate that is highly unstable and readily rearranges to the corresponding oxindole or decomposes. How can we mitigate this instability?
Answer: The instability of indoxyl intermediates is a well-documented challenge.[2] Direct synthesis and isolation of these intermediates are often thwarted by their rapid conversion to the thermodynamically more stable oxindole tautomer or fragmentation.[2] The most successful approach to circumvent this issue is to generate the indoxyl intermediate in situ and have it undergo the subsequent desired reaction immediately.
The Lawrence group's synthesis of (+)-Brevianamide A provides an excellent example of this "trapping" strategy.[2] By designing a cascade reaction, the unstable indoxyl intermediate is formed and rapidly consumed in the subsequent intramolecular Diels-Alder reaction, preventing its decomposition or rearrangement.[2]
Experimental Workflow for In Situ Generation and Trapping:
Caption: Workflow for handling unstable indoxyl intermediates.
Question 3: We are attempting the total synthesis of Brevianamide S and are encountering very low yields in the double aldol (B89426) condensation step. What are the key factors to consider for improving the efficiency of this reaction?
Answer: The double aldol condensation required for the synthesis of Brevianamide S is indeed challenging, with reported yields being modest even under optimized conditions.[3] A 19% yield for the double aldol condensation, which equates to a more respectable 44% yield per single aldol reaction, has been reported.[3] Key issues to address are substrate solubility and the reactivity of the diketopiperazine (DKP) core.
-
Solubility Enhancement: The bis-diketopiperazine precursor is known to be highly insoluble, which can severely hamper the reaction.[3] A successful strategy to overcome this is the conversion of the secondary lactams into methyl lactim ethers. This modification not only improves solubility but also activates the adjacent methylene (B1212753) positions for the aldol chemistry.[3]
-
Reaction Conditions:
-
Base: Piperidine in methanol (B129727) at ambient temperature has been successfully used to achieve the double aldol condensation.[3]
-
Stoichiometry: Unlike single aldol condensations where an excess of the DKP can be used, this is not feasible for a double aldol reaction as it would likely result in the mono-aldol product. Careful control of the stoichiometry between the bis-diketopiperazine and the aldehyde is crucial.[3]
-
-
Deprotection: The final deprotection of the methyl lactim ethers can also be challenging and may not go to completion. Re-subjecting the partially deprotected material to the deprotection conditions (e.g., trimethylsilyl (B98337) chloride in acetonitrile) can help to drive the reaction to completion and improve the overall yield of Brevianamide S.[3]
Frequently Asked Questions (FAQs)
Q1: What are the main classes of Brevianamide alkaloids and how do their core structures differ?
A1: The Brevianamide family of alkaloids, part of the larger bicyclo[2.2.2]diazaoctane class, can be broadly divided based on two key structural features: the nature of the indole-derived moiety and the stereochemistry of the bicyclo[2.2.2]diazaoctane core.[1]
-
Indoxyl vs. Spiro-oxindole: Brevianamides A and B feature an unusual indoxyl motif. In contrast, Brevianamides X and Y possess a spiro-oxindole functionality.[1]
-
Syn vs. Anti Core Configuration: Brevianamide X has a syn-configured bicyclo[2.2.2]diazaoctane core, while Brevianamides A, B, and Y share an anti-configured core.[1]
Q2: What is the significance of a biomimetic approach in the synthesis of Brevianamides?
A2: A biomimetic approach, which models the synthesis after a proposed biosynthetic pathway, has been instrumental in the field. The landmark first total synthesis of (+)-Brevianamide A was achieved by the Lawrence group through a strategy modeled on a modified biosynthetic hypothesis.[2][4] This approach can provide solutions to long-standing synthetic challenges by revealing feasible reaction cascades and stable intermediates that might not be obvious from a purely retrosynthetic perspective.[4] For instance, it led to the successful circumvention of the unstable indoxyl intermediate problem.[2]
Q3: Are there alternatives to the intramolecular Diels-Alder reaction for constructing the bicyclo[2.2.2]diazaoctane core?
A3: Yes, several other strategies have been explored and successfully implemented:
-
Cationic Cyclization: Late-stage cationic cyclization has been used in several syntheses of Brevianamide B.[4][5]
-
Radical Domino Reactions: This approach has also been reported for the construction of the diazabicyclo[2.2.2] core system.
-
Intermolecular Diels-Alder Reactions: Some formal syntheses of (±)-brevianamide B have utilized early-stage intermolecular Diels-Alder reactions to forge the bicyclo[2.2.2]diazaoctane ring system.[5]
-
Intramolecular SN2' Cyclization: This strategy has been featured in a stereocontrolled total synthesis of Brevianamide B.[6][7]
Q4: Have any bio-catalytic or bio-engineering approaches been used to simplify the synthesis of Brevianamides?
A4: Yes, a bio-engineering approach has been successfully demonstrated to produce key precursors. An engineered biosynthetic pathway in Escherichia coli, composed of six enzymes from different organisms, was designed to produce (-)-dehydrobrevianamide E.[8] This intermediate can then be converted chemically in high yield to (+)-brevianamides A and B via a lithium hydroxide-mediated rearrangement cascade.[8] This chemo-enzymatic strategy simplifies access to complex indole alkaloids by leveraging biological machinery for key transformations.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from various total syntheses of Brevianamide alkaloids.
Table 1: Overall Yields and Step Counts for Selected Brevianamide Syntheses
| Target Molecule | Research Group | Longest Linear Sequence (Steps) | Overall Yield (%) | Reference |
| (+)-Brevianamide A | Lawrence | 7 | 7.2 | [2] |
| (±)-Brevianamide X | Lawrence | 8 | 5.2 | [4] |
| (+)-Brevianamide Y | N/A | 12 | N/A | [1] |
| (+)-Brevianamide Y | Lawrence | 7 | 4.1 | |
| Brevianamide S | Lawrence | 8 | N/A | [3] |
| ent-Brevianamide B | Williams | 18 | N/A |
Table 2: Yields for Selected Key Transformations
| Transformation | Substrate | Product(s) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| LiOH-mediated Cascade | Dehydrobrevianamide E | (+)-Brevianamide A & B | 63 (combined) | N/A | [4] |
| Oxidation & Rearrangement | syn-bicyclo[2.2.2]diazaoctane | (±)-Brevianamide X | 50 (over 2 steps) | N/A | [4] |
| Stille Cross-Coupling | Iodo-diketopiperazine & Organotin | bis-Diketopiperazine | 70 | N/A | [3] |
| Double Aldol Condensation | bis-Diketopiperazine & Aldehyde | Dimethyl-brevianamide S | 19 | N/A | [3] |
| Final Deprotection | Dimethyl-brevianamide S | Brevianamide S | 48-65 | N/A | [3] |
Experimental Protocols
Protocol 1: Biomimetic Cascade for the Synthesis of (+)-Brevianamide A and B
This protocol is adapted from the work of the Lawrence group.[4]
-
Preparation of Dehydrobrevianamide E (10): To a solution of (+)-dehydrodeoxybrevianamide E (9) at room temperature, an equimolar quantity of meta-chloroperoxybenzoic acid (m-CPBA) is added slowly.
-
Reaction Monitoring: The reaction is monitored by TLC or LC-MS to ensure high conversion while minimizing the formation of unwanted side-products.
-
Work-up and Purification: Upon completion, the reaction is quenched and the product is extracted. Purification via column chromatography yields dehydrobrevianamide E (10) and its diastereomer.
-
Cascade Reaction: The purified dehydrobrevianamide E (10) is exposed to lithium hydroxide (B78521) (LiOH) in water at ambient temperature for approximately 30 minutes.
-
Critical Timing: It is essential to keep the reaction time to a minimum and avoid elevated temperatures to prevent alkaline hydrolysis of the products.
-
Final Purification: The reaction mixture is neutralized and extracted. The final products, (+)-Brevianamide A and (+)-Brevianamide B, are isolated and separated by column chromatography.
Protocol 2: Double Aldol Condensation and Deprotection for Brevianamide S Synthesis
This protocol is based on the synthesis of Brevianamide S.[3]
-
Lactim Ether Formation: The bis-diketopiperazine precursor (16) is treated with a suitable methylating agent (e.g., Meerwein's salt) to form the bis-methyl lactim ether, enhancing solubility and reactivity.
-
Double Aldol Condensation: The resulting bis-lactim ether is dissolved in methanol. Piperidine is added as a base, followed by the addition of aldehyde (3). The reaction is stirred at ambient temperature.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by LC-MS. Upon completion, the reaction is quenched and the product, dimethyl-brevianamide S (23), is purified by chromatography.
-
Deprotection: The purified dimethyl-brevianamide S (23) is dissolved in acetonitrile. Trimethylsilyl chloride is added to effect the deprotection of the methyl lactim ethers.
-
Iterative Deprotection: If the reaction does not proceed to completion, the partially deprotected material can be isolated and re-subjected to the deprotection conditions to improve the overall yield of Brevianamide S (1).
References
- 1. Total synthesis of brevianamides X, Y and Z - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC05319F [pubs.rsc.org]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Total Synthesis of Brevianamide S - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unified total synthesis of the brevianamide alkaloids enabled by chemical investigations into their biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05801K [pubs.rsc.org]
- 5. Unified total synthesis of the brevianamide alkaloids enabled by chemical investigations into their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Engineering a Biosynthetic Pathway to Produce (+)-Brevianamides A and B - PMC [pmc.ncbi.nlm.nih.gov]
Brevianamide M Purification: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Brevianamide (B1173143) M from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps and common challenges in extracting Brevianamide M from fungal cultures?
The initial step involves solid-phase or liquid-phase extraction from fungal cultures, typically of Penicillium species. A common challenge during the extraction of fungal metabolites is the slow filtration of the crude extract. This is often caused by the presence of fungal spores, starches, and immiscible particles that can lead to the formation of emulsions and clog filter paper.[1] Such issues can dilute the potency of the extract and complicate subsequent purification steps.
Q2: What are the recommended solvent systems for the initial extraction of this compound?
For the extraction of indole (B1671886) alkaloids like this compound from fungal cultures, organic solvents are typically employed. Dichloromethane (B109758) has been used effectively in the extraction of related compounds. The process generally involves suspending the fungal material in the solvent, vigorous stirring, followed by filtration to separate the organic extract from the solid fungal mass.
Q3: How can I troubleshoot low recovery of this compound during liquid-liquid extraction?
Low recovery during liquid-liquid extraction can be due to several factors, including incorrect pH, emulsion formation, or degradation of the target compound. This compound, like many indole alkaloids, may have pH-dependent stability. It is advisable to investigate the stability of this compound at different pH values before extraction. For other alkaloids, it has been shown that they can be acid labile, while under alkaline conditions, hydrolysis of ester groups can occur.[2] To minimize emulsion formation, avoid vigorous shaking and consider using a separatory funnel with a gentle rocking motion. The addition of brine can also help to break up emulsions.
Q4: What are the common impurities that co-elute with this compound during chromatography?
This compound is often found in complex mixtures containing other structurally related brevianamides and indole alkaloids. For instance, Brevianamide J, K, L, N, Q, and R have been isolated from Aspergillus versicolor.[3] These related compounds are the most likely co-eluting impurities due to their similar chemical structures and polarities. Other fungal metabolites, such as polyketides, may also be present in the crude extract.
Q5: How does mobile phase pH affect the reverse-phase HPLC purification of this compound?
The pH of the mobile phase can significantly impact the retention time and peak shape of ionizable compounds like this compound during reverse-phase HPLC. Adjusting the pH can alter the ionization state of the molecule, thereby changing its hydrophobicity and interaction with the stationary phase. For basic compounds, using a mobile phase with a low pH (e.g., with 0.1% formic acid or trifluoroacetic acid) can protonate the molecule, leading to sharper peaks and better separation.[4]
Q6: What should I do if I observe peak tailing during the HPLC analysis of this compound?
Peak tailing in reverse-phase HPLC can be caused by several factors, including secondary interactions between the analyte and the stationary phase, column overload, or a mismatch between the sample solvent and the mobile phase. For basic compounds like this compound, peak tailing can often be attributed to interactions with residual silanol (B1196071) groups on the silica-based stationary phase. Using a mobile phase with a low pH or a column with end-capping can help to minimize these interactions.[4]
Q7: Can this compound degrade during the purification process?
Yes, this compound can be susceptible to degradation under certain conditions. Like other indole alkaloids, it may be sensitive to acidic conditions and elevated temperatures.[2] It is recommended to keep purification steps, especially those involving acids, at low temperatures and to minimize exposure time.
Troubleshooting Guides
Issue 1: Poor Resolution in Reverse-Phase HPLC
| Symptom | Possible Cause | Troubleshooting Step |
| Co-eluting peaks | Mobile phase is not optimized for selectivity. | 1. Modify the organic solvent: Switch from acetonitrile (B52724) to methanol (B129727) or use a combination of both. 2. Adjust the mobile phase pH: Add a small amount of acid (e.g., 0.1% formic acid) to suppress the ionization of silanol groups and improve peak shape for basic compounds. 3. Change the stationary phase: Use a column with a different chemistry (e.g., C8 instead of C18) or a different end-capping. |
| Broad peaks | Column overload or inefficient column. | 1. Reduce sample concentration: Inject a more dilute sample. 2. Check column performance: Test the column with a standard mixture to ensure it meets performance specifications. 3. Optimize flow rate: A lower flow rate can sometimes improve peak shape. |
| Peak fronting | Sample solvent is stronger than the mobile phase. | Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. |
Issue 2: Low Yield After Purification
| Symptom | Possible Cause | Troubleshooting Step |
| Low recovery after Solid-Phase Extraction (SPE) | Inappropriate SPE cartridge or elution solvent. | 1. Test different SPE sorbents: Evaluate C18, C8, and polymeric sorbents to find the one with the best retention and release characteristics for this compound. 2. Optimize the elution solvent: Use a stronger solvent or a solvent mixture to ensure complete elution from the cartridge. |
| Loss of compound during solvent evaporation | This compound may be volatile or degrade with heat. | Use a rotary evaporator at a low temperature and moderate vacuum. For small volumes, use a stream of nitrogen at room temperature. |
| Degradation during purification | Sensitivity to pH or temperature. | Maintain a neutral or slightly acidic pH during purification and keep samples cool.[2] |
Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Culture
-
Harvesting: After cultivation, harvest the fungal mycelium and the solid or liquid medium.
-
Homogenization: Homogenize the fungal material in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) using a blender or homogenizer.
-
Extraction: Stir the mixture at room temperature for several hours to ensure complete extraction.
-
Filtration: Filter the mixture through cheesecloth or a coarse filter to remove the bulk of the fungal mass.
-
Clarification: Pass the filtrate through a finer filter (e.g., Whatman No. 1 paper) to remove smaller particles. If clogging is an issue, consider centrifugation followed by decantation of the supernatant.
-
Concentration: Concentrate the organic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Liquid-Liquid Partitioning (Optional): Dissolve the crude extract in a suitable solvent and perform a liquid-liquid extraction against an immiscible solvent to remove highly polar or non-polar impurities.
Protocol 2: Purification of this compound using Flash Chromatography
-
Column Packing: Pack a glass column with silica (B1680970) gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane (B92381) to 100% ethyl acetate (B1210297).
-
Fraction Collection: Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
Pooling and Concentration: Combine the fractions containing pure this compound and concentrate them under reduced pressure.
A representative solvent system for a related compound involved flash chromatography with a gradient of ethyl acetate in petroleum spirit.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A mixture of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid.
-
Gradient Elution: Start with a low percentage of organic solvent (e.g., 5% B) and increase it linearly to a high percentage (e.g., 95% B) over a period of 20-30 minutes.
-
Detection: Use a UV detector set at a wavelength where this compound has strong absorbance (typically around 230 nm for indole alkaloids).
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Solvent Removal: Remove the organic solvent from the collected fractions using a rotary evaporator and then lyophilize to obtain the pure compound.
Data Presentation
Table 1: Comparison of Purification Steps and Reported Yields for Related Brevianamides
| Purification Step | Compound | Solvent System / Conditions | Yield | Reference |
| Recrystallization | Enamide Intermediate for Brevianamide S | Not specified | 66% | [5] |
| Trituration | Alkenyl Iodide for Brevianamide S | Not specified | 77% | [5] |
| Stille Coupling & Purification | Bis-diketopiperazine for Brevianamide S | Not specified | 59% | [5] |
| Double Aldol Condensation | Dimethyl-brevianamide S | Piperidine in methanol | 19% | [5] |
| Deprotection | Brevianamide S | Trimethylsilyl chloride in acetonitrile | 48% | [5] |
| One-pot Synthesis | Brevianamide A | Gold(I)-catalyzed cascade | 21% | [6] |
| Three-step one-pot sequence | Brevianamide A | Deprotection, diketopiperazine formation, LiOH | 28% | [6] |
| Base-catalyzed cyclization | Brevianamides A and B | Lithium hydroxide | 70% (combined) | [7] |
Note: The yields presented are for specific synthetic steps of related brevianamides and may not be directly representative of purification yields from a natural product extract.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
References
- 1. Unified total synthesis of the brevianamide alkaloids enabled by chemical investigations into their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Total Synthesis of Brevianamide S - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Engineering a Biosynthetic Pathway to Produce (+)-Brevianamides A and B - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Brevianamide M Derivatization Reactions
Welcome to the technical support center for the optimization of Brevianamide M derivatization reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during the chemical modification of this complex indole (B1671886) alkaloid.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for analysis?
A1: this compound, a complex diketopiperazine alkaloid, may not possess ideal properties for certain types of analysis. Derivatization is a chemical modification process used to:
-
Enhance Detection: Introduce a chromophore or fluorophore to improve sensitivity in UV-Vis or fluorescence-based assays, which is particularly useful if the native fluorescence of the indole moiety is insufficient.
-
Improve Chromatographic Separation: Modify the polarity and volatility of the molecule for better resolution and peak shape in techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Increase Stability: Protect reactive functional groups to prevent degradation during analysis.
Q2: What are the key functional groups in this compound that can be targeted for derivatization?
A2: this compound's structure contains a secondary amine within its diketopiperazine ring system. This amine is a primary target for derivatization reactions such as acylation, alkylation, or reaction with fluorescent labeling reagents.
Q3: Which derivatization reagents are commonly used for secondary amines like the one in this compound?
A3: A variety of reagents can be employed, with the choice depending on the analytical technique. Some common examples include:
-
Dansyl Chloride: Reacts with amines to produce stable, highly fluorescent derivatives suitable for HPLC with fluorescence detection.
-
Acylating Reagents (e.g., Acetic Anhydride, Trifluoroacetic Anhydride): Can improve volatility for GC analysis, although the complexity of this compound may still pose challenges for this technique.
-
Fluorescent Labeling Reagents (e.g., NBD-Cl, Fluorescamine): Introduce a fluorescent tag for sensitive detection in liquid chromatography.
Q4: What are the initial steps to consider when developing a derivatization protocol for this compound?
A4: A successful derivatization protocol begins with careful planning:
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid side reactions with impurities.
-
Solvent Selection: Choose a solvent that dissolves both this compound and the derivatizing reagent. Anhydrous solvents are often preferred to prevent hydrolysis of the reagent.
-
Stoichiometry: Start with a molar excess of the derivatizing reagent to drive the reaction to completion.
-
Reaction Conditions: Begin with mild conditions (e.g., room temperature) and optimize as needed.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the derivatization of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: The reaction may not have reached completion due to suboptimal conditions. | - Increase Reaction Time and/or Temperature: Monitor the reaction progress over time to determine the optimal duration. - Increase Reagent Concentration: A higher molar excess of the derivatizing agent can help drive the reaction forward. A 5 to 20-fold excess is a reasonable range to explore. |
| Steric Hindrance: The complex, three-dimensional structure of this compound can physically block the derivatizing reagent from accessing the secondary amine. | - Select a Smaller Derivatizing Reagent: If possible, choose a reagent with less steric bulk. - Prolonged Reaction Time at Elevated Temperature: This can provide the necessary energy to overcome the activation barrier caused by steric hindrance. | |
| Reagent Degradation: The derivatizing reagent may have degraded due to moisture or improper storage. | - Use Fresh Reagent: Prepare fresh solutions of the derivatizing reagent before each experiment. - Work Under Anhydrous Conditions: Use dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. | |
| Multiple Products or Side-Product Formation | Side Reactions: The derivatizing reagent may be reacting with other parts of the this compound molecule or with itself. | - Optimize Reaction Conditions: Lowering the reaction temperature may increase the selectivity of the reaction for the target amine. - Use a More Selective Reagent: Research alternative derivatizing agents that are more specific for secondary amines. |
| Degradation of this compound: The reaction conditions (e.g., high temperature, harsh pH) may be causing the starting material to degrade. | - Screen Different Solvents and Buffers: Find a system that maintains the stability of this compound. - Employ Milder Reaction Conditions: Attempt the derivatization at a lower temperature or for a shorter duration. | |
| Inconsistent Results | Variability in Reaction Conditions: Minor fluctuations in temperature, time, or reagent concentration can lead to inconsistent yields. | - Strictly Control All Parameters: Use a temperature-controlled reaction vessel and precisely measure all reagents. - Automate the Process: If possible, use an automated liquid handler for precise and repeatable reagent addition. |
| Matrix Effects: Components in the sample matrix may be interfering with the derivatization reaction. | - Purify the Sample: Implement a sample cleanup step, such as solid-phase extraction (SPE), prior to derivatization to remove interfering substances. |
Experimental Protocols
General Protocol for Dansylation of this compound for HPLC-Fluorescence Detection
This protocol provides a starting point for the derivatization of this compound with Dansyl Chloride. Optimization will be required for your specific experimental setup.
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of anhydrous acetone.
-
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of Dansyl Chloride in anhydrous acetone.
-
Prepare a 0.1 M sodium bicarbonate buffer (pH 9.0).
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 100 µL of the this compound solution, 100 µL of the sodium bicarbonate buffer, and 200 µL of the Dansyl Chloride solution.
-
Vortex the mixture gently to ensure thorough mixing.
-
Incubate the reaction mixture in a water bath at 60°C for 45 minutes, protected from light.
-
-
Reaction Quenching:
-
After incubation, add 100 µL of a 2.5% (v/v) solution of methylamine (B109427) in water to quench the excess Dansyl Chloride.
-
Vortex and let the mixture stand at room temperature for 15 minutes.
-
-
Sample Cleanup (if necessary):
-
If the sample contains significant interfering peaks, a solid-phase extraction (SPE) step may be necessary. Use a C18 SPE cartridge, eluting the derivatized product with a suitable organic solvent.
-
-
Analysis:
-
Dilute the final solution with the mobile phase and inject it into the HPLC system equipped with a fluorescence detector (Excitation: ~335 nm, Emission: ~520 nm).
-
Visualizations
Caption: Workflow for optimizing this compound derivatization.
Caption: Troubleshooting low yield in derivatization reactions.
Troubleshooting Brevianamide M solubility problems
Welcome to the technical support center for Brevianamide (B1173143) M. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective handling and use of Brevianamide M in experimental settings. Given the limited specific data on this compound, this guide leverages information on closely related brevianamide compounds and the broader class of indole (B1671886) alkaloids to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: this compound, like many indole alkaloids, is a hydrophobic molecule and is expected to have poor solubility in aqueous solutions. For initial solubilization, organic solvents are recommended. Based on the properties of structurally similar compounds like Brevianamide F, the following solvents should be effective for creating stock solutions:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dimethylformamide (DMF)
-
Ethanol
It is crucial to prepare a concentrated stock solution in one of these organic solvents first, which can then be diluted into your aqueous experimental medium.
Q2: My this compound precipitated out of solution when I added it to my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of this compound in your assay.
-
Optimize the Co-Solvent Concentration: When diluting your stock solution, ensure the final concentration of the organic solvent (e.g., DMSO) is kept as low as possible while maintaining solubility, typically below 1% to avoid solvent-induced artifacts in biological assays.
-
Use a Surfactant: For certain applications, the inclusion of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in the final medium can help to maintain the solubility of hydrophobic compounds.
-
Gentle Warming and Sonication: Briefly warming the solution (e.g., to 37°C) or using a sonicator can help to redissolve small amounts of precipitate and create a more uniform dispersion. However, the thermal stability of this compound should be considered.
Q3: What is the best way to prepare a working solution of this compound for cell-based assays?
A3: To prepare a working solution for cell-based assays, first dissolve this compound in 100% DMSO to make a high-concentration stock solution (e.g., 10-50 mM). Then, serially dilute this stock solution in your cell culture medium to the desired final concentration immediately before use. It is important to add the DMSO stock solution to the medium while vortexing or mixing to ensure rapid and uniform dispersion, which minimizes the risk of precipitation.
Data Presentation: Solubility of Related Brevianamides
| Compound | Solvent | Solubility |
| Brevianamide F | DMSO | ~33-57 mg/mL |
| Brevianamide F | DMF | ~33 mg/mL |
| Brevianamide F | Ethanol | ~1-19 mg/mL |
| Brevianamide F | DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL |
Note: The solubility of Brevianamide B is reported to be very low in most common solvents, requiring hot DMSO for dissolution.[6]
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO (or DMF/Ethanol) to achieve the target stock concentration (e.g., 20 mg/mL). Use fresh DMSO as it is hygroscopic, and absorbed water can reduce the solubility of the compound.[4]
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate the solution in a water bath for 5-10 minutes or gently warm it to aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Mandatory Visualizations
Troubleshooting Workflow for this compound Solubility
Caption: A workflow diagram for dissolving this compound.
Indole Alkaloid Interaction with the MAPK Signaling Pathway
Brevianamides belong to the broad class of indole alkaloids. Many compounds in this class have been shown to exert their biological effects through modulation of key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in cancer cell proliferation and survival.[7][8]
Caption: Potential inhibition of the MAPK pathway by indole alkaloids.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Brevianamide F - Cayman Chemical [bioscience.co.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. Brevianamide F | CAS 38136-70-8 | Cayman Chemical | Biomol.de [biomol.com]
- 6. rsc.org [rsc.org]
- 7. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Brevianamide M inconsistent results in bioassays
Welcome to the technical support center for Brevianamide (B1173143) M. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during bioassays with this natural product.
Frequently Asked Questions (FAQs)
Q1: What is Brevianamide M and what is its known biological activity?
Brevianamides are a class of indole (B1671886) alkaloids produced by fungi, primarily from the Penicillium and Aspergillus genera. While specific data on this compound is limited in publicly available literature, the brevianamide family is known for a range of biological activities, including insecticidal, cytotoxic, and antibacterial effects. For example, Brevianamide A has shown cytotoxicity in mammalian lung cells and Brevianamide S has exhibited selective antibacterial activity against Bacille Calmette-Guérin, a surrogate for Mycobacterium tuberculosis.[1][2] It is plausible that this compound possesses similar cytotoxic or antimicrobial properties, which are often the subject of bioassay screening.
Q2: Why am I observing significant variability in my bioassay results with this compound between experiments?
Inconsistent results with natural products like this compound are not uncommon and can stem from several factors. These can range from the inherent properties of the compound to subtle variations in experimental procedures. Key areas to investigate include:
-
Compound Stability and Solubility: Brevianamides can be sensitive to light and temperature. Degradation of the stock solution can lead to reduced activity over time. Poor solubility in aqueous media can also lead to precipitation and inconsistent concentrations in your assay.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can significantly impact cellular response to a test compound.
-
Assay Protocol Adherence: Minor deviations from a standardized protocol, such as incubation times or reagent concentrations, can introduce variability.
-
Purity of the Compound: The purity of the this compound sample can affect its bioactivity. Impurities from the isolation process could have their own biological effects.
Troubleshooting Guide for Inconsistent Bioassay Results
Issue 1: High Variability Between Replicate Wells in a Single Experiment
Question: My replicate wells for the same concentration of this compound show a high degree of variability. What could be the cause?
Answer: High variability within a single plate is often due to technical errors or uneven cell distribution.
Troubleshooting Steps:
-
Pipetting Technique: Ensure accurate and consistent pipetting. When preparing serial dilutions, thoroughly mix each dilution before proceeding to the next. Use calibrated pipettes and fresh tips for each concentration.
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding. After plating, gently swirl the plate in a figure-eight motion to ensure even distribution of cells. Avoid letting plates sit on the bench for extended periods before incubation, which can lead to an "edge effect" where cells cluster at the well perimeter.
-
Evaporation: Edge effects can also be caused by evaporation from the outer wells. To mitigate this, consider not using the outermost wells of the plate for experimental data and instead fill them with sterile PBS or media.
Issue 2: Poor Reproducibility Between Different Experiments
Question: I am unable to reproduce the IC50 values for this compound from one experiment to the next. What should I check?
Answer: Lack of inter-experiment reproducibility often points to changes in biological or reagent variables.
Troubleshooting Steps:
-
Cell Health and Passage Number: Use cells within a consistent and low passage number range. Cells at high passage numbers can exhibit altered growth rates and drug sensitivities. Regularly check for mycoplasma contamination.
-
Reagent Preparation: Prepare fresh stock solutions of this compound for each experiment, if possible. If using a frozen stock, avoid multiple freeze-thaw cycles. Ensure all media and assay reagents are prepared consistently.
-
Standard Operating Procedure (SOP): Follow a strict SOP for all steps of the experiment, from cell culture maintenance to the final reading of the assay.
Issue 3: Unexpected Dose-Response Curve (e.g., Bell-Shaped Curve)
Question: I'm observing a bell-shaped dose-response curve, where the cytotoxic effect of this compound decreases at higher concentrations. Why is this happening?
Answer: This phenomenon can be due to the physicochemical properties of the compound at high concentrations.
Troubleshooting Steps:
-
Solubility and Aggregation: this compound, like many natural products, may have poor aqueous solubility. At higher concentrations, it may precipitate out of solution or form aggregates.[3][4] These aggregates can reduce the effective concentration of the compound available to the cells.
-
Solubility Assessment: Visually inspect the wells under a microscope for any signs of precipitation.
-
Solvent Concentration: If using a solvent like DMSO, ensure the final concentration in the media is low (typically <0.5%) and consistent across all wells. Include a vehicle control with the same DMSO concentration.[3]
-
-
Assay Interference: At high concentrations, the compound itself might interfere with the assay chemistry. For example, in colorimetric assays like MTT, the compound might have its own absorbance at the measurement wavelength.
Data Presentation: Summarizing Bioassay Results
When comparing results from different experiments or with published data, it is crucial to present quantitative data in a structured format.
Table 1: Example of Comparative Cytotoxicity Data for this compound
| Experiment ID | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Standard Deviation | Notes |
| BM-EXP-01 | A549 | MTT | 48 | 12.5 | 1.8 | Initial screen |
| BM-EXP-02 | A549 | MTT | 48 | 25.1 | 3.2 | New batch of compound |
| BM-EXP-03 | A549 | ATP-based | 48 | 15.8 | 2.1 | Orthogonal assay |
| BM-EXP-04 | MCF-7 | MTT | 48 | 30.2 | 4.5 | Different cell line |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture media to achieve the desired final concentrations. The final DMSO concentration should be below 0.5%.
-
Remove the old media from the cells and add 100 µL of the media containing the different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Visualizing Experimental Workflows and Pathways
Troubleshooting Workflow for Inconsistent Results
The following diagram outlines a logical workflow for troubleshooting inconsistent bioassay results with this compound.
Caption: A troubleshooting workflow for addressing inconsistent bioassay results.
Experimental Workflow for a Cytotoxicity Assay
This diagram illustrates the key steps in a typical cytotoxicity assay.
Caption: A generalized workflow for a cell-based cytotoxicity assay.
Example Signaling Pathway: MAPK Pathway
While the specific molecular target of this compound is likely under investigation, related compounds have been shown to modulate known signaling pathways. For instance, Brevianamide F has been reported to affect the MAPK signaling cascade. The diagram below illustrates a simplified representation of this pathway, which is often implicated in cell survival and proliferation.
Caption: A simplified diagram of the MAPK signaling pathway.
References
Technical Support Center: Enhancing Brevianamide Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the production of Brevianamide (B1173143) and its analogues through fermentation.
Frequently Asked Questions (FAQs)
Q1: What are Brevianamides and why are they significant?
A1: Brevianamides are a class of indole (B1671886) alkaloids produced as secondary metabolites by fungi, particularly from the Penicillium and Aspergillus genera.[1] They belong to the diketopiperazine (DKP) class of natural products and are characterized by a bicyclo[2.2.2]diazaoctane ring system.[1] Their significance lies in their diverse and potent biological activities, which include insecticidal and anti-cancer properties, making them interesting candidates for drug development.[2]
Q2: What is the general biosynthetic pathway for Brevianamides?
A2: The biosynthesis of Brevianamides, such as Brevianamide A and B, originates from the amino acids L-tryptophan and L-proline.[1] These precursors are assembled by a non-ribosomal peptide synthetase (NRPS) to form the diketopiperazine (DKP) core, brevianamide F.[2] This initial scaffold then undergoes a series of enzymatic modifications, including prenylation, oxidation, and cyclization, catalyzed by enzymes like prenyltransferases, flavin monooxygenases (FMOs), and cytochrome P450s, to generate the final complex structures.[2][3]
Q3: Can Brevianamides be produced in organisms other than their native fungal hosts?
A3: Yes, researchers have successfully engineered Escherichia coli to produce brevianamide precursors and related compounds.[2][3] This involves heterologously expressing a suite of enzymes from different organisms to reconstruct the biosynthetic pathway.[2][4] This synthetic biology approach can simplify access to these complex molecules, as isolating them from native fungal strains often results in low yields.[2][3]
Q4: What are the key enzymes involved in the engineered biosynthesis of Brevianamides in E. coli?
A4: An engineered pathway in E. coli for producing (+)-brevianamides A and B precursors can include a cyclodipeptide synthase (e.g., NascA), a cyclodipeptide oxidase (e.g., DmtD2/DmtE2), a prenyltransferase (e.g., NotF), and a flavin-dependent monooxygenase (e.g., BvnB).[2][3]
Troubleshooting Guide
Issue 1: Low or No Production of Target Brevianamide
Q: My fermentation is resulting in very low or undetectable levels of the desired brevianamide. What are the potential causes and solutions?
A: Low productivity is a common challenge in both native and heterologous fermentation systems. The underlying causes can be multifaceted, ranging from suboptimal fermentation conditions to issues with the biosynthetic pathway itself.
Possible Causes & Troubleshooting Steps:
-
Suboptimal Fermentation Medium: The composition of the growth medium is critical for cell growth and secondary metabolite production.
-
Action: Systematically optimize medium components such as carbon and nitrogen sources, trace elements, and precursor amino acids (L-tryptophan and L-proline).[5][6] For engineered E. coli, glycerol (B35011) has been used as a cost-effective carbon source.[4]
-
-
Inefficient Precursor Supply: The biosynthesis of brevianamides is dependent on the intracellular pools of L-tryptophan, L-proline, and dimethylallyl pyrophosphate (DMAPP).
-
Action: Supplement the fermentation medium with these precursors. For the prenyl group, prenol can be added to the medium for engineered E. coli.[4]
-
-
Poor Expression of Biosynthetic Enzymes: In heterologous hosts like E. coli, codon usage, plasmid stability, and metabolic burden can lead to poor expression of the pathway enzymes.
-
Action: Optimize codon usage of the synthetic genes for the host organism.[4] Use strong, inducible promoters to control enzyme expression. Consider co-expression of chaperone proteins to ensure proper folding.
-
-
Cofactor Limitation (NADPH): Flavin-dependent monooxygenases (FMOs) like BvnB are crucial for the pathway and are dependent on NADPH.
-
Suboptimal Physical Parameters: Temperature, pH, and aeration can significantly impact enzyme activity and overall productivity.
Issue 2: Accumulation of Intermediates or Shunt Products
Q: I'm observing the accumulation of biosynthetic intermediates or undesired side products, instead of my target brevianamide. How can I resolve this?
A: The accumulation of intermediates or the formation of shunt products often points to a bottleneck in the biosynthetic pathway or the activity of competing enzymes.
Possible Causes & Troubleshooting Steps:
-
Bottleneck at a Specific Enzymatic Step: One enzyme in the pathway may be less efficient than others, causing its substrate to accumulate.
-
Action: Identify the rate-limiting step by analyzing the accumulating intermediate. Increase the expression level of the subsequent enzyme in the pathway or consider using a more efficient enzyme from a different organism.
-
-
Enzyme Substrate Specificity: Some enzymes in the pathway may have a preference for non-native or shunt pathway substrates. For example, the FMO BvnB has been shown to have a higher affinity for the saturated intermediate deoxybrevianamide E over its unsaturated counterpart.[2]
-
Action: If possible, perform enzyme engineering to alter substrate specificity. Alternatively, try to minimize the formation of the competing substrate.
-
-
Spontaneous Side Reactions: Some intermediates in the brevianamide pathway are unstable and can spontaneously convert into shunt products. For instance, the product of BvnB can spontaneously cyclize to form the shunt product brevianamide E if the subsequent enzyme (a P450 in the native host) is absent or inactive.[4]
-
Action: In an engineered system, ensure all necessary downstream enzymes are present and active. Optimizing fermentation conditions (e.g., pH, temperature) may also help to minimize spontaneous degradation of unstable intermediates.
-
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Organism/System | Reference |
| Production Titer | |||
| (-)-Dehydrobrevianamide E | 5.3 mg/L | Engineered E. coli | [2][3][4] |
| (-)-Dehydrobrevianamide E (with pfkA knockout) | 20.6 mg/L | Engineered E. coli | [2] |
| Brevianamide F (from endogenous precursors) | 16.2 mg / 100 mL | Engineered E. coli expressing NascA | [2] |
| Enzyme Kinetics | |||
| FtmPT1 (Prenyltransferase) Km for Brevianamide F | 55 µM | In vitro | [8][9] |
| FtmPT1 Km for DMAPP | 74 µM | In vitro | [8][9] |
| FtmPT1 Turnover number | 5.57 s-1 | In vitro | [8][9] |
Experimental Protocols
Protocol 1: Fermentation of Engineered E. coli for Brevianamide Precursor Production
-
Strain Preparation: Use an E. coli strain (e.g., BL21(DE3)) transformed with plasmids containing the genes for the brevianamide biosynthetic pathway.
-
Seed Culture: Inoculate a single colony into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.
-
Production Culture: Inoculate a larger volume of production medium (e.g., terrific broth supplemented with glycerol) with the overnight seed culture.
-
Induction: Grow the culture at 37°C to an OD600 of 0.6-0.8. Then, cool the culture to 18-20°C and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
Supplementation: At the time of induction, supplement the medium with precursors like prenol.
-
Fermentation: Continue the fermentation at the lower temperature for 72-96 hours.
-
Extraction and Analysis: Harvest the cells and extract the metabolites from the culture supernatant and cell pellet using an organic solvent like ethyl acetate. Analyze the extracts using HPLC and LC-MS.
Protocol 2: In Vitro Enzyme Assay for Prenyltransferase (e.g., FtmPT1)
-
Enzyme Purification: Express and purify the prenyltransferase enzyme (e.g., as a His-tagged protein from E. coli).[8][9]
-
Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, the substrate (e.g., brevianamide F), the prenyl donor (DMAPP), and a suitable buffer (e.g., Tris-HCl).[8]
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration.
-
Quenching and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and vortexing.
-
Analysis: Centrifuge to separate the phases and analyze the organic phase by HPLC or LC-MS to detect the prenylated product.
Visualizations
Caption: Biosynthetic pathway of Brevianamides.
Caption: Troubleshooting workflow for low brevianamide yield.
References
- 1. Brevianamide - Wikipedia [en.wikipedia.org]
- 2. Engineering a Biosynthetic Pathway to Produce (+)-Brevianamides A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering a Biosynthetic Pathway for the Production of (+)-Brevianamides A and B in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 6. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overproduction, purification and characterization of FtmPT1, a brevianamide F prenyltransferase from Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of the Biological Activities of Brevianamide M and Brevianamide A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of two fungal secondary metabolites, Brevianamide (B1173143) M and Brevianamide A. The information is compiled from peer-reviewed scientific literature to provide an objective overview supported by available experimental data.
Overview of Brevianamides
Brevianamides are a class of indole (B1671886) alkaloids produced by various species of Penicillium and Aspergillus fungi. These compounds are characterized by a complex bicyclo[2.2.2]diazaoctane core structure and exhibit a range of biological activities. This guide focuses on the distinct bioactivities of Brevianamide M and Brevianamide A.
This compound: Antimicrobial Activity
This compound, a metabolite isolated from the marine-derived fungus Aspergillus versicolor, has demonstrated antimicrobial properties.
Antibacterial Activity
Studies have shown that this compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. Specifically, it has been tested against Staphylococcus aureus and Escherichia coli.
Experimental Data Summary
| Compound | Target Organism | Assay Type | Concentration | Result |
| This compound | Escherichia coli | Disc Diffusion | 30 µ g/disc | Inhibition Zone |
| This compound | Staphylococcus aureus | Disc Diffusion | 30 µ g/disc | Inhibition Zone |
Experimental Protocol: Disc Diffusion Assay
The antibacterial activity of this compound was assessed using the disc diffusion method.
-
Bacterial Culture Preparation: A suspension of the test bacteria (E. coli or S. aureus) is prepared and standardized to a specific turbidity, typically 0.5 McFarland standard.
-
Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar (B569324) plate.
-
Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a solution of this compound at a concentration of 30 µg per disc.
-
Incubation: The agar plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The diameter of the clear zone of inhibition around each disc is measured in millimeters. The presence of an inhibition zone indicates that the compound has antibacterial activity.
Brevianamide A: A Spectrum of Biological Activities
Brevianamide A, originally isolated from Penicillium brevicompactum, is a more extensively studied member of the brevianamide family and exhibits a broader range of biological effects, including insecticidal, cytotoxic, and pro-inflammatory activities.
Insecticidal Activity
Brevianamide A has been identified as a potent insect antifeedant, deterring the feeding of certain lepidopteran pests.
Experimental Data Summary
| Compound | Target Organism | Assay Type | Concentration | Result |
| Brevianamide A | Spodoptera frugiperda (Fall armyworm) | Antifeedant Assay | 100 ppm & 1000 ppm | Potent antifeedant[1] |
| Brevianamide A | Heliothis virescens (Tobacco budworm) | Antifeedant Assay | 100 ppm & 1000 ppm | Potent antifeedant[1] |
Experimental Protocol: Insect Antifeedant Assay (Leaf Disc No-Choice Bioassay)
-
Preparation of Test Substance: Brevianamide A is dissolved in a suitable solvent (e.g., acetone) to prepare stock solutions of desired concentrations (e.g., 100 ppm and 1000 ppm).
-
Treatment of Leaf Discs: Leaf discs from a suitable host plant (e.g., maize for S. frugiperda) are punched out. A specific volume of the Brevianamide A solution is uniformly applied to the surface of each leaf disc. Control discs are treated with the solvent only. The solvent is allowed to evaporate completely.
-
Bioassay Setup: A single, pre-starved larva (e.g., third-instar) is placed in a petri dish containing a treated leaf disc.
-
Incubation: The petri dishes are maintained under controlled conditions (temperature, humidity, and light cycle) for a specific duration (e.g., 24-48 hours).
-
Data Collection and Analysis: The area of the leaf disc consumed by the larva is measured. The antifeedant activity is calculated as a percentage of feeding reduction compared to the control group.
Cytotoxic Activity
In addition to its insecticidal properties, Brevianamide A has demonstrated cytotoxic effects in mammalian cell lines.
Experimental Protocol: Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Culture: Mammalian cells (e.g., murine lung cells) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of Brevianamide A for a specified period (e.g., 24, 48, or 72 hours). Control wells are treated with the vehicle (solvent) alone.
-
MTT Addition: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Pro-inflammatory Activity
Brevianamide A has been shown to induce an inflammatory response in mammalian lung cells, suggesting it may not be suitable for use as an insecticide on food crops[2].
Signaling Pathway
The inflammatory response induced by Brevianamide A is associated with the upregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Macrophage Inflammatory Protein-2 (MIP-2), and Interleukin-6 (IL-6)[2]. While the precise signaling pathway activated by Brevianamide A has not been fully elucidated, the production of these cytokines is often mediated by the activation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Hypothetical signaling cascade for Brevianamide A-induced inflammation.
Comparison Summary
| Feature | This compound | Brevianamide A |
| Primary Biological Activity | Antimicrobial | Insecticidal (Antifeedant), Cytotoxic, Pro-inflammatory |
| Target Organisms/Cells | E. coli, S. aureus | S. frugiperda, H. virescens, Mammalian lung cells |
| Mechanism of Action | Inhibition of bacterial growth | Feeding deterrence, Induction of cell death, Stimulation of inflammatory cytokine release |
| Potential Applications | Antibacterial agent | Potential bio-insecticide (with caution due to toxicity and inflammatory effects) |
Conclusion
This compound and Brevianamide A, while structurally related, exhibit distinct biological activity profiles. This compound's activity is primarily antimicrobial, suggesting its potential as a lead compound for the development of new antibiotics. In contrast, Brevianamide A displays a wider range of activities, including potent insect antifeedant effects, cytotoxicity against mammalian cells, and the induction of a pro-inflammatory response. The toxicity and inflammatory properties of Brevianamide A warrant careful consideration for its practical application as an insecticide, particularly in agricultural settings. Further research is necessary to fully elucidate the mechanisms of action and potential therapeutic or agricultural applications of these complex natural products.
Caption: Comparison of this compound and Brevianamide A.
References
A Comparative Guide to the Cytotoxicity of Brevianamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of different brevianamides, focusing on available experimental data. Brevianamides are a class of indole (B1671886) alkaloids produced by various fungi, and their potential as cytotoxic agents is an active area of research. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate further investigation and drug development efforts.
Data Presentation: Cytotoxicity of Brevianamide (B1173143) F and its Synthetic Analogues
Recent studies have highlighted that synthetic modifications to the brevianamide scaffold can significantly enhance its cytotoxic activity. While the naturally occurring Brevianamide F exhibits low cytotoxicity against several cancer cell lines, its C2-arylated analogues have demonstrated a marked increase in potency, particularly against cervical cancer cells (HeLa).
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of Brevianamide F and two of its synthetic derivatives, compounds 4c and 4d, across four human cancer cell lines.
| Compound | A-549 (Lung Carcinoma) IC₅₀ (µM) | SK-BR-3 (Breast Adenocarcinoma) IC₅₀ (µM) | HT-29 (Colon Adenocarcinoma) IC₅₀ (µM) | HeLa (Cervical Adenocarcinoma) IC₅₀ (µM) | OVCAR-8 (Ovarian Cancer) IC₅₀ (µg/mL) |
| Brevianamide F | >200 | >200 | >200 | >200[1] | 11.9[2] |
| Compound 4c | >100 | >100 | >100 | 26 ± 4[1] | Not Reported |
| Compound 4d | >100 | >100 | >100 | 52 ± 9[1] | Not Reported |
Data for A-549, SK-BR-3, HT-29, and HeLa cells are from a study comparing Brevianamide F with its synthetic C2-arylated analogues[1]. Data for the OVCAR-8 cell line is from a separate study on the cytotoxicity of proline-based cyclic dipeptides[2].
Experimental Protocols
The determination of cytotoxic activity, typically quantified by IC₅₀ values, is commonly performed using cell viability assays. The Sulforhodamine B (SRB) assay is a widely used method for this purpose.
Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
This protocol is a representative method for determining the cytotoxicity of compounds against adherent cancer cell lines.
1. Cell Plating:
-
Harvest and count cells from exponential phase cultures.
-
Seed a known number of cells (e.g., 5,000-10,000 cells/well) into 96-well microtiter plates.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., Brevianamide F or its analogues) in a suitable solvent like DMSO.
-
Create a series of dilutions of the test compound in the cell culture medium.
-
Remove the medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
3. Cell Fixation:
-
After the incubation period, gently remove the medium.
-
Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.
-
Incubate the plates at 4°C for 1 hour.
4. Staining:
-
Wash the plates four to five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.
-
Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well.
-
Stain the cells for 30 minutes at room temperature.
5. Washing:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
6. Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Place the plates on a shaker for 5-10 minutes to ensure complete dissolution of the dye.
-
Read the absorbance at 510 nm using a microplate reader.
7. Data Analysis:
-
The percentage of cell survival is calculated relative to the vehicle-treated control cells.
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell survival against the compound concentration and fitting the data to a dose-response curve.
Diagrams and Visualizations
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the cytotoxicity of different brevianamides.
Caption: A typical workflow for assessing the cytotoxicity of brevianamides.
Potential Signaling Pathways in Brevianamide F Activity
While the precise signaling pathway for the cytotoxic effects of brevianamides is not yet fully elucidated, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway has been implicated in the antithrombotic effects of Brevianamide F. It is plausible that this or related pathways could be involved in its cytotoxic mechanism, although further research is required to confirm this.
Caption: A hypothetical MAPK signaling pathway potentially modulated by Brevianamide F.
This guide serves as a starting point for researchers interested in the cytotoxic properties of brevianamides. The provided data and protocols can aid in the design of future experiments aimed at further elucidating the therapeutic potential of this fascinating class of natural products.
References
Unraveling Brevianamide M's Mechanism of Action: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the antithrombotic properties of Brevianamide (B1173143) F, a representative of the Brevianamide family, in the absence of specific data for Brevianamide M. This guide provides a comparative analysis with established antithrombotic agents, supported by experimental data and detailed protocols.
Due to the limited availability of specific information on "this compound," this guide focuses on the well-characterized antithrombotic mechanism of a closely related compound, Brevianamide F. Recent studies have elucidated its effects on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the coagulation cascade, positioning it as a promising candidate for novel antithrombotic therapies. This guide will delve into the experimental validation of Brevianamide F's mechanism of action and compare its performance with established drugs, including aspirin (B1665792), clopidogrel, and Direct Oral Anticoagulants (DOACs).
Comparative Analysis of Antithrombotic Agents
The following table summarizes the key mechanistic features and performance metrics of Brevianamide F and other antithrombotic agents.
| Feature | Brevianamide F | Aspirin | Clopidogrel | Direct Oral Anticoagulants (DOACs) |
| Primary Mechanism | Modulation of MAPK signaling pathway and coagulation cascade[1] | Irreversible inhibition of cyclooxygenase-1 (COX-1)[2][3][4] | Irreversible P2Y12 receptor antagonist[5][6] | Direct inhibition of Factor Xa or thrombin[7][8][9][10][11] |
| Target(s) | Key proteins in the MAPK pathway (e.g., MAPK14, MAP2K7, AKT2) and coagulation factors (e.g., F7)[1] | COX-1 enzyme in platelets[2][4] | P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets[5][6] | Factor Xa (Rivaroxaban, Apixaban, Edoxaban) or Thrombin (Dabigatran)[7][8][9] |
| Effect on Platelet Aggregation | Significantly reduced platelet aggregation in a zebrafish thrombosis model[12] | Inhibition of thromboxane (B8750289) A2-mediated platelet aggregation[2][4] | Inhibition of ADP-induced platelet aggregation[5][6] | Indirectly reduce platelet activation by inhibiting thrombin generation[8] |
| Effect on Coagulation Cascade | Downregulates expression of coagulation factors (vWF, f2, f7, fga, fgb, fgg)[1] | May reduce thrombin generation[2] | No direct effect | Direct inhibition of specific coagulation factors[8][9] |
| Quantitative Data (Example) | 43.13% prevention of thrombosis at 20 μM in a zebrafish model[1] | >95% inhibition of thromboxane A2 synthesis with low doses[4] | 40-60% inhibition of ADP-induced platelet aggregation at steady-state[13] | Varies by agent; high efficacy in preventing stroke and VTE[9][10] |
Experimental Validation of Brevianamide F's Mechanism of Action
The antithrombotic effects of Brevianamide F were investigated using a zebrafish thrombosis model, a well-established in vivo system for studying hemostasis and thrombosis due to the high conservation of coagulation pathways with mammals.[12]
Key Experiments and Findings:
-
Zebrafish Thrombosis Model: Thrombosis was induced in zebrafish larvae, and the effects of Brevianamide F were observed. Treatment with Brevianamide F led to a significant reduction in platelet aggregation, an increase in heart rate, and restoration of caudal blood flow velocity.[1][12]
-
Transcriptome Analysis: RNA sequencing of zebrafish treated with Brevianamide F revealed significant changes in the expression of genes related to the MAPK signaling pathway and the coagulation cascade.[1]
-
Quantitative Real-Time PCR (qRT-PCR): The findings from the transcriptome analysis were validated by qRT-PCR, which confirmed the downregulation of key genes in the MAPK and coagulation pathways, including PKCα, PKCβ, vWF, f2, f7, fga, fgb, and fgg.[1]
-
Molecular Docking: Computational modeling predicted stable binding of Brevianamide F to key proteins in the MAPK signaling pathway (MAPK14, MAP2K7, AKT2) and the coagulation cascade (F7), suggesting a direct interaction.[1]
-
Measurement of Thrombosis Markers: Brevianamide F treatment significantly reduced the levels of key thrombosis markers, including thromboxane A2 (TXA2), von Willebrand factor (vWF), and D-dimer.[1]
Experimental Protocols
Zebrafish Thrombosis Model
Objective: To induce thrombosis in zebrafish larvae and evaluate the antithrombotic effects of Brevianamide F.
Protocol:
-
Zebrafish larvae at 3 days post-fertilization (dpf) are used.
-
Thrombosis is induced by the administration of an agonist like arachidonic acid.
-
Brevianamide F is administered at varying concentrations (e.g., 10 μM, 20 μM, and 40 μM).[1]
-
The degree of platelet aggregation, heart rate, and caudal blood flow velocity are observed and quantified using microscopy and appropriate imaging software.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the expression levels of target genes in the MAPK and coagulation pathways.
Protocol:
-
Total RNA is extracted from zebrafish larvae treated with Brevianamide F and control groups.
-
cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qRT-PCR is performed using gene-specific primers for the target genes (PKCα, PKCβ, vWF, f2, f7, fga, fgb, fgg) and a housekeeping gene for normalization.
-
The relative gene expression is calculated using the 2-ΔΔCt method.
Molecular Docking
Objective: To predict the binding affinity and interaction between Brevianamide F and its potential protein targets.
Protocol:
-
The 3D structure of Brevianamide F is obtained from a chemical database (e.g., PubChem).
-
The 3D structures of the target proteins (e.g., MAPK14, MAP2K7, AKT2, F7) are obtained from the Protein Data Bank.
-
Molecular docking simulations are performed using software like AutoDock.[1]
-
The binding energies and interaction modes (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to predict the most stable binding conformation.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the proposed signaling pathways modulated by Brevianamide F and the experimental workflow used to validate its mechanism of action.
Caption: Proposed MAPK signaling pathway modulated by Brevianamide F.
Caption: Brevianamide F's inhibitory effects on the coagulation cascade.
Caption: Experimental workflow for validating Brevianamide F's mechanism.
Conclusion
While direct experimental data on "this compound" is currently unavailable, the detailed investigation into Brevianamide F provides a strong foundation for understanding the potential antithrombotic mechanisms within the brevianamide family of natural products. The modulation of the MAPK signaling pathway and the coagulation cascade by Brevianamide F represents a novel approach to antithrombotic therapy. Further research is warranted to isolate and characterize this compound and to determine if it shares a similar mechanism of action. The comparative data presented in this guide can serve as a valuable resource for researchers and drug developers in the pursuit of new and effective antithrombotic agents.
References
- 1. Brevianamide F Exerts Antithrombotic Effects by Modulating the MAPK Signaling Pathway and Coagulation Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antithrombotic properties of aspirin and resistance to aspirin: beyond strictly antiplatelet actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. The antithrombotic profile of aspirin. Aspirin resistance, or simply failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clopidogrel: a review of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. New oral anticoagulants: their advantages and disadvantages compared with vitamin K antagonists in the prevention and treatment of patients with thromboembolic events - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Clopidogrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: Brevianamide S and a Synthetic Analog in Antitubercular Screening
In the landscape of novel drug discovery for tuberculosis, natural products remain a vital source of inspiration for new chemical entities. Among these, the dimeric diketopiperazine alkaloid Brevianamide S has emerged as a promising scaffold due to its selective activity against Mycobacterium. This guide provides a comparative overview of the antitubercular efficacy of naturally occurring Brevianamide S against a synthetically derived dimeric diketopiperazine alkaloid, (+)-dibrevianamide Q1, presenting key experimental data and methodologies for researchers in drug development.
Introduction to Brevianamide S
Brevianamide S is a fungal metabolite isolated from Aspergillus versicolor.[1] Structurally, it is a dimer of two diketopiperazine units.[1] Its significance in medicinal chemistry stems from its selective antibacterial activity against Mycobacterium bovis Bacillus Calmette-Guérin (BCG), a commonly used surrogate for the pathogenic Mycobacterium tuberculosis.[1][2] This selectivity suggests a potentially novel mechanism of action, making it an attractive lead compound for the development of new antitubercular drugs.[1] The total synthesis of Brevianamide S has been successfully accomplished, which not only confirmed its structure but also paved the way for the generation of synthetic analogs to explore structure-activity relationships (SAR).
Efficacy Comparison
The antitubercular activity of Brevianamide S and its synthetic analog, (+)-dibrevianamide Q1, has been evaluated by determining their Minimum Inhibitory Concentration (MIC). The MIC value represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound | Target Organism | MIC (μg/mL) | Citation |
| Brevianamide S | Mycobacterium bovis BCG | 6.25 | |
| (+)-dibrevianamide Q1 | Mycobacterium tuberculosis | 10.2 |
Note: While both compounds exhibit activity against Mycobacterium species, the direct comparison of their potency should be interpreted with caution due to the use of different target organisms in the cited studies (M. bovis BCG for Brevianamide S and M. tuberculosis for (+)-dibrevianamide Q1).
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) for these compounds is typically performed using a broth microdilution method, such as the Microplate Alamar Blue Assay (MABA).
Microplate Alamar Blue Assay (MABA) Protocol
This assay provides a quantitative measure of cell viability through the reduction of the Alamar Blue (resazurin) reagent by metabolically active cells, resulting in a color change from blue to pink.
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Mycobacterium culture (e.g., M. bovis BCG or M. tuberculosis)
-
Test compounds (Brevianamide S, synthetic analogs)
-
Isoniazid (positive control)
-
Alamar Blue reagent
-
Tween 80
Procedure:
-
Preparation of Inoculum: A mid-log phase culture of the Mycobacterium strain is diluted in 7H9 broth to a standardized cell density (e.g., McFarland standard or OD600 measurement).
-
Compound Dilution: The test compounds are serially diluted in the 96-well plates using 7H9 broth to achieve a range of final concentrations. A row is typically reserved for the positive control (e.g., isoniazid) and a negative control (no drug).
-
Inoculation: The diluted bacterial suspension is added to each well of the microplate.
-
Incubation: The plates are sealed and incubated at 37°C for a defined period (typically 5-7 days for Mycobacterium).
-
Addition of Alamar Blue: A freshly prepared solution of Alamar Blue and Tween 80 is added to each well.
-
Second Incubation: The plates are re-incubated for 24-48 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that prevents the color change of Alamar Blue from blue to pink.
Visualizations
Chemical Structures
Caption: Chemical structures of Brevianamide S and (+)-dibrevianamide Q1.
Conceptual Workflow for Efficacy Comparison
Caption: Conceptual workflow for comparing the antitubercular efficacy.
References
Comparative Analysis of Brevianamide Activity Across Diverse Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-activity of the Brevianamide family of natural products. This guide objectively compares the performance of various Brevianamides against different cell lines, supported by available experimental data.
Executive Summary
This guide provides a comparative overview of the biological activity of several members of the Brevianamide family of fungal metabolites. While the initial focus was on Brevianamide M, a thorough search of available scientific literature did not yield any specific data regarding its cross-activity on different cell lines. Therefore, this comparison has been broadened to include other notable Brevianamides for which experimental data are available: Brevianamide A, Brevianamide F, and Brevianamide S. The data presented herein is compiled from various studies to offer a broader perspective on the potential of this class of compounds.
The available data indicates that the biological activity of Brevianamides is highly structure-dependent. For instance, while Brevianamide F shows little to no cytotoxic activity, its synthetic analogues display significant potency against cancer cell lines such as HeLa and HT-29. In contrast, Brevianamide S exhibits selective antibacterial activity against the surrogate for Mycobacterium tuberculosis, Bacille Calmette-Guérin (BCG), with minimal effects on other bacteria and fungi. Brevianamide A has been noted for its insecticidal properties and has been observed to induce cytotoxicity in mammalian lung cells, although quantitative data remains limited in the public domain.
This guide summarizes the available quantitative data, details relevant experimental protocols, and provides diagrams of a general experimental workflow and a speculative signaling pathway to aid in the understanding of the methodologies and potential mechanisms of action.
Comparative Cytotoxicity and Antibacterial Activity of Brevianamides
The following table summarizes the available quantitative data on the biological activity of different Brevianamides and their analogues across various cell lines. It is important to note the absence of data for this compound.
| Compound | Cell Line/Organism | Assay Type | Activity Metric | Value | Reference |
| Brevianamide F | HeLa, HT-29, and others | Cytotoxicity | IC50 | >200 µM | [1] |
| C2-arylated Brevianamide F analogue (4c) | HeLa | Cytotoxicity | IC50 | 26 ± 4 µM | [1] |
| C2-arylated Brevianamide F analogue (4d) | HeLa | Cytotoxicity | IC50 | 52 ± 9 µM | [1] |
| Brevianamide S | Bacille Calmette-Guérin (BCG) | Antibacterial | MIC | 6.25 µg/mL | [2][3][4][5] |
| Brevianamide S | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Candida albicans | Antibacterial/Antifungal | MIC | No significant activity | [2] |
| Brevianamide A | Mammalian (mice) lung cells | Cytotoxicity | - | Cytotoxicity induced | [] |
Experimental Protocols
A detailed methodology for a key experiment cited in the evaluation of the cytotoxic activity of Brevianamide analogues is the MTT assay.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of viable cells.
Materials:
-
96-well flat-bottom microplates
-
Test compound (e.g., Brevianamide analogue)
-
Cell line of interest (e.g., HeLa, HT-29)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may be gently shaken for a few minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
Experimental Workflow for Cytotoxicity Screening
References
Brevianamide M: A Comparative Guide to its α-Glucosidase Inhibitory Activity Among Indole Alkaloids
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Brevianamide (B1173143) M's biological activity with other indole (B1671886) alkaloids, supported by experimental data. Brevianamide M, a member of the prenylated indole alkaloid family, has demonstrated notable inhibitory effects on α-glucosidase, an enzyme crucial for carbohydrate metabolism.
Introduction to this compound
This compound is a fungal metabolite isolated from Aspergillus versicolor. It belongs to the brevianamide class of indole alkaloids, which are characterized by a complex polycyclic structure. While research into the full spectrum of its biological activities is ongoing, initial studies have highlighted its potential as an α-glucosidase inhibitor.
Comparative Analysis of α-Glucosidase Inhibition
This compound has been evaluated for its ability to inhibit α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose. Inhibition of this enzyme can help regulate blood sugar levels, making it a target for the development of anti-diabetic drugs.
A comparative study of this compound and its analogues isolated from Aspergillus versicolor revealed its potent α-glucosidase inhibitory activity. The results, summarized in the table below, show that this compound is a more potent inhibitor than the commercial anti-diabetic drug acarbose (B1664774).
| Compound | Type of Alkaloid | Source Organism | α-Glucosidase IC50 (µM) |
| This compound | Brevianamide | Aspergillus versicolor | 210.0 |
| Brevianamide O | Brevianamide | Aspergillus versicolor | 180.2 |
| Brevianamide P | Brevianamide | Aspergillus versicolor | 220.5 |
| Brevianamide Q | Brevianamide | Aspergillus versicolor | > 500 |
| Brevianamide R | Brevianamide | Aspergillus versicolor | > 500 |
| Acarbose | (Positive Control) | Actinoplanes sp. | 408.0 |
Mechanism of Action: α-Glucosidase Inhibition
The primary mechanism of action identified for this compound in the context of this comparison is the inhibition of α-glucosidase. This enzyme is located in the brush border of the small intestine and is responsible for the hydrolysis of oligosaccharides into monosaccharides, which are then absorbed into the bloodstream. By inhibiting this enzyme, this compound can delay carbohydrate digestion and reduce the postprandial glucose spike.
Caption: Mechanism of α-Glucosidase Inhibition by this compound.
Experimental Protocols
α-Glucosidase Inhibition Assay
The inhibitory activity of this compound against α-glucosidase was determined using the following protocol:
-
Preparation of Solutions:
-
A solution of α-glucosidase from Saccharomyces cerevisiae was prepared in a phosphate (B84403) buffer (pH 6.8).
-
The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), was dissolved in the same phosphate buffer.
-
Test compounds (this compound and others) and the positive control (acarbose) were dissolved in DMSO to various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, 25 µL of the test compound solution was mixed with 50 µL of the α-glucosidase solution.
-
The mixture was pre-incubated at 37°C for 10 minutes.
-
Following pre-incubation, 25 µL of the pNPG substrate solution was added to initiate the reaction.
-
The reaction mixture was incubated at 37°C for 30 minutes.
-
-
Measurement and Calculation:
-
The absorbance of the resulting p-nitrophenol was measured at 405 nm using a microplate reader.
-
The percentage of inhibition was calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (enzyme and substrate without inhibitor) and A_sample is the absorbance of the reaction with the test compound.
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The following diagram illustrates the workflow of the α-glucosidase inhibition assay.
Caption: Workflow for the α-Glucosidase Inhibition Assay.
Conclusion
This compound demonstrates significant potential as an α-glucosidase inhibitor, outperforming the standard drug acarbose in the cited study. This finding suggests that this compound and related indole alkaloids could serve as lead compounds for the development of new therapeutic agents for managing type 2 diabetes. Further research is warranted to explore the in vivo efficacy, safety profile, and the broader spectrum of biological activities of this compound. The detailed experimental protocol provided in this guide serves as a foundation for researchers to replicate and build upon these initial findings.
Independent Validation of Brevianamide M's Antitubercular Effects: A Comparative Guide
Disclaimer: As of the latest literature review, specific data regarding the antitubercular effects of "Brevianamide M" is not available. This guide will therefore focus on Brevianamide (B1173143) S , a closely related compound from the same chemical class for which antitubercular activity has been reported. Brevianamide S will be used as a representative of the brevianamide family to provide a comparative framework.
This guide offers an objective comparison of the reported antitubercular performance of Brevianamide S against standard first-line antitubercular agents. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of experimental workflows and a hypothetical mechanism of action. This document is intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity of Brevianamide S in comparison to standard antitubercular drugs, Isoniazid and Rifampicin.
Table 1: In Vitro Antitubercular Activity
| Compound | Target Organism | MIC (µg/mL) |
| Brevianamide S | Mycobacterium bovis BCG | 6.25[1][2] |
| Isoniazid | Mycobacterium bovis BCG | 0.05 - 0.5[3] |
| Rifampicin | Mycobacterium bovis BCG | 0.06 - 0.25[3] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Table 2: Cytotoxicity Against Mammalian Cells
| Compound | Cell Line | IC50 (µM) |
| Brevianamide F* | Human Cancer Cell Lines (A-549, SK-BR-3, HT-29, HeLa) | >200[4] |
| Isoniazid | Human Hepatoma (HepG2) | >10,000 |
| Rifampicin | Human Hepatoma (HepG2) | ~25.5 |
*Data for Brevianamide F, a related diketopiperazine, is provided as a proxy due to the lack of available data for Brevianamide S. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The data presented in this guide are based on established in vitro assays for determining antitubercular activity and cytotoxicity.
The MIC of Brevianamide S and comparator drugs against Mycobacterium bovis BCG is typically determined using a broth microdilution method.
-
Bacterial Culture: M. bovis BCG is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and Tween 80 to mid-log phase.
-
Assay Setup: The assay is performed in 96-well microplates. A serial dilution of the test compounds (Brevianamide S, Isoniazid, Rifampicin) is prepared in the wells. A standardized inoculum of the mycobacterial culture is then added to each well.
-
Incubation: The plates are sealed and incubated at 37°C for a period of 7 to 14 days.
-
Growth Inhibition Assessment: After incubation, a viability indicator, such as AlamarBlue (resazurin), is added to each well. A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
The cytotoxicity of the compounds is assessed using a standard MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay on a mammalian cell line (e.g., HepG2, a human liver cancer cell line, or Vero, kidney epithelial cells from an African green monkey).
-
Cell Culture: The selected mammalian cell line is cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Setup: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for 24 to 72 hours.
-
Cell Viability Assessment: After the incubation period, the medium is replaced with a fresh medium containing MTT. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate. This precipitate is then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value is calculated as the concentration of the compound that reduces the cell viability by 50% compared to untreated control cells.
Visualizations
The following diagram illustrates a typical workflow for the initial screening and validation of a novel antitubercular compound.
The precise mechanism of action for Brevianamide S has not yet been elucidated, though its selectivity suggests a novel target in Mycobacterium. One common mechanism for antimicrobial agents is the inhibition of essential biosynthetic pathways. Given that many brevianamides are derived from tryptophan, a hypothetical mechanism could involve the disruption of the tryptophan biosynthesis pathway, which is essential for M. tuberculosis to cause disease.
The diagram below illustrates this hypothetical mechanism of action.
References
Benchmarking Brevianamide M: A Comparative Analysis Against Known Insecticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the insecticidal properties of Brevianamide M with established insecticides, namely the neonicotinoid imidacloprid, the organophosphate chlorpyrifos, and synthetic pyrethroids (represented by cypermethrin). This document synthesizes available experimental data to offer an objective performance assessment, details the methodologies for key experiments, and visualizes the underlying biochemical pathways.
Performance Data Summary
The following table summarizes the insecticidal and antifeedant activity of Brevianamide A (as a proxy for this compound) and the selected commercial insecticides against the fall armyworm (Spodoptera frugiperda), a significant agricultural pest. It is important to note that direct LC50 values for this compound are not currently available in the public domain; therefore, its potent antifeedant activity is presented as a key performance indicator.
| Insecticide Class | Active Ingredient | Target Pest | Bioassay Type | Performance Metric | Value (ppm) |
| Indole Alkaloid | Brevianamide A | Spodoptera frugiperda | Antifeedant | Potent Antifeedant Concentration | 100 - 1000[1] |
| Neonicotinoid | Imidacloprid | Spodoptera frugiperda | Not specified | LC50 | Not effectively toxic |
| Organophosphate | Chlorpyrifos | Spodoptera frugiperda | Topical Application | LC50 | 184.7[2] |
| Pyrethroid | Cypermethrin | Spodoptera frugiperda | Not specified | LC50 | 0.6046 |
Note on Imidacloprid: Studies have indicated that some lepidopteran pests, including species related to Spodoptera frugiperda, exhibit tolerance to imidacloprid.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the types of bioassays referenced in this guide.
Larval Mortality Bioassay (Topical Application)
This method is commonly used to determine the lethal concentration (LC50) of an insecticide upon direct contact with the insect.
-
Insect Rearing: Spodoptera frugiperda larvae are reared on an artificial diet under controlled laboratory conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 12:12 hour light:dark photoperiod). Third-instar larvae are typically used for the bioassay.
-
Insecticide Preparation: A stock solution of the test insecticide is prepared in an appropriate solvent (e.g., acetone). Serial dilutions are then made to obtain a range of concentrations.
-
Application: A specific volume (e.g., 1 µL) of each insecticide dilution is topically applied to the dorsal thoracic region of each larva using a micro-applicator. A control group is treated with the solvent only.
-
Observation: Treated larvae are transferred to individual containers with a fresh food source. Mortality is recorded at specified time intervals, typically 24, 48, and 72 hours post-application. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 value, which is the concentration of the insecticide that causes 50% mortality in the test population.
Antifeedant Bioassay (Leaf Disc No-Choice Method)
This assay quantifies the feeding deterrence of a compound.
-
Plant Material: Fresh, untreated leaves from a suitable host plant (e.g., maize for Spodoptera frugiperda) are collected. Leaf discs of a uniform size (e.g., 4 cm diameter) are cut using a cork borer.
-
Compound Application: The leaf discs are dipped in or sprayed with different concentrations of the test compound (e.g., Brevianamide A dissolved in acetone) for a set period (e.g., 20 seconds). Control discs are treated with the solvent alone. The treated discs are then allowed to air dry.
-
Experimental Setup: Each treated leaf disc is placed in a separate petri dish lined with moist filter paper to maintain turgidity. A single, pre-starved (e.g., for 2-4 hours) third-instar larva is introduced into each petri dish.
-
Feeding Period: The larvae are allowed to feed on the leaf discs for a specified duration (e.g., 24 or 48 hours).
-
Data Collection and Analysis: The area of the leaf disc consumed by each larva is measured using a leaf area meter or image analysis software. The antifeedant activity is calculated as a percentage of feeding inhibition compared to the control group. The concentration at which significant feeding deterrence is observed is reported.[3]
Signaling Pathways and Mechanisms of Action
The efficacy of an insecticide is intrinsically linked to its ability to disrupt critical biological processes within the target pest. The following diagrams illustrate the known or proposed mechanisms of action for this compound and the comparator insecticides.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for conducting an insecticidal bioassay, from preparation to data analysis.
References
Safety Operating Guide
Proper Disposal of Brevianamide M: A Guide for Laboratory Professionals
Core Principles for Disposal
The primary recommendation for the disposal of Brevianamide M, as with many research chemicals, is to treat it as hazardous waste. This involves disposal through an approved waste disposal plant.[2] It is crucial to adhere to local, state, and federal regulations governing chemical waste.
Personal Protective Equipment (PPE) During Disposal
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment to minimize exposure risks. This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[2]
Step-by-Step Disposal Procedure
-
Segregation: Do not mix this compound with other waste streams. It should be collected in a designated, properly labeled, and sealed container.
-
Container Labeling: The waste container must be clearly labeled with the chemical name ("this compound") and appropriate hazard warnings.
-
Waste Collection: Store the sealed container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Engage a Licensed Waste Hauler: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal. These professionals are trained in handling and transporting chemical waste in compliance with all regulations.
-
Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For small spills, use an absorbent material to contain the substance.
-
Collection: Carefully collect the absorbed material and any contaminated items (e.g., paper towels, gloves) into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Quantitative Data Summary
As no specific SDS for this compound with quantitative data was found, a comparative table cannot be provided. However, for context, related compounds are solids at room temperature.
Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound are beyond the scope of this disposal guide. Researchers should consult their specific experimental procedures for handling instructions prior to disposal.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
